ent-Ezetimibe
描述
属性
IUPAC Name |
(3S,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-ZRBLBEILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1376614-99-1 | |
| Record name | (3S,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1376614991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S,4R)-1-(4-FLUOROPHENYL)-3-((R)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)AZETIDIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FST3D70Q0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Biological Evaluation of ent-Ezetimibe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe is a potent cholesterol absorption inhibitor that functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine.[1][2][3] This inhibition leads to a reduction in the uptake of dietary and biliary cholesterol, subsequently lowering plasma cholesterol levels.[1][4] Ezetimibe possesses three chiral centers, giving rise to eight possible stereoisomers.[5] The clinically approved and biologically active form is the (3R,4S,3'S)-isomer. The pharmacological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while others may be less active or even inactive. This technical guide focuses on the synthesis and biological evaluation of ent-ezetimibe, the enantiomer of the active ezetimibe molecule, which has the (3S,4R,3'R)-configuration. While direct comparative biological data for this compound is not extensively available in public literature, this guide provides a comprehensive overview based on established synthetic strategies for ezetimibe stereoisomers and standard biological evaluation methodologies.
Synthesis of this compound
The synthesis of this compound can be achieved through a stereoselective pathway adapted from the established synthesis of ezetimibe and its other stereoisomers.[5] The key strategy involves the use of chiral auxiliaries and stereoselective reduction steps to control the stereochemistry at the three chiral centers. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway for this compound
The synthesis commences with the preparation of a key chiral intermediate, which is then elaborated to the final this compound molecule. The stereochemistry of the final product is dictated by the choice of chiral reagents and starting materials.
Experimental Protocols
Synthesis of Intermediate D (Ketone Intermediate)
A detailed protocol for a similar ketone intermediate is described in the literature.[5] This can be adapted for the synthesis of the enantiomeric ketone intermediate required for this compound.
-
Step 1: Acylation of Chiral Auxiliary: To a solution of (R)-4-phenyl-2-oxazolidinone in an anhydrous solvent such as dichloromethane at 0 °C, add triethylamine followed by the dropwise addition of pivaloyl chloride. Stir the reaction mixture for 1 hour. Then, add a solution of 4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid and continue stirring until the reaction is complete (monitored by TLC).
-
Step 2: Stereoselective Mannich-type Reaction: To a solution of the chiral acyl oxazolidinone (Intermediate A) in an anhydrous solvent like dichloromethane at -40 °C, add titanium tetrachloride and titanium isopropoxide. After stirring for 30 minutes, add a solution of N-(4-((tert-butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline. The reaction is stirred at low temperature until completion.
-
Step 3: β-Lactam Formation: The resulting β-amino ester derivative (Intermediate B) is cyclized to the corresponding β-lactam (Intermediate C) using N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of tetrabutylammonium fluoride (TBAF) in a suitable solvent like acetonitrile.
-
Step 4: Deprotection: The protected β-lactam (Intermediate C) is then treated with an acid, such as 2 M sulfuric acid in isopropanol, to remove the protecting groups and yield the ketone intermediate (Intermediate D).
Synthesis of this compound
-
Step 5: Stereoselective Reduction: The ketone intermediate (Intermediate D) is dissolved in an anhydrous solvent like dichloromethane and cooled to a low temperature (e.g., -5 °C). A solution of (S)-2-Methyl-CBS-oxazaborolidine and borane dimethyl sulfide complex (BH3-DMS) is then added dropwise. The use of the (S)-CBS reagent is crucial for achieving the desired (3'R) stereochemistry. The reaction is monitored by TLC, and upon completion, it is quenched, and the product is purified by recrystallization to yield this compound.
Biological Evaluation of this compound
The primary biological target of ezetimibe is the NPC1L1 protein, a key transporter for cholesterol absorption in the intestine.[1][3] The biological evaluation of this compound would therefore focus on its ability to inhibit NPC1L1-mediated cholesterol uptake.
Signaling Pathway of Ezetimibe Action
Ezetimibe inhibits cholesterol absorption by binding to the NPC1L1 protein, which prevents the internalization of the NPC1L1-cholesterol complex.[6] This disruption of the normal cholesterol uptake pathway leads to a reduction in the amount of cholesterol delivered to the liver.
References
- 1. Inhibition of intestinal cholesterol absorption by ezetimibe in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo responsiveness to ezetimibe correlates with niemann-pick C1 like-1 (NPC1L1) binding affinity: Comparison of multiple species NPC1L1 orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First synthesis and characterization of key stereoisomers related to Ezetimibe [html.rhhz.net]
- 6. The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomers of Ezetimibe: A Technical Guide to Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe is a potent cholesterol absorption inhibitor widely used in the management of hypercholesterolemia. Its mechanism of action involves the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol and other sterols in the small intestine. The ezetimibe molecule possesses three chiral centers, giving rise to eight possible stereoisomers. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides an in-depth analysis of the stereoisomers of ezetimibe, focusing on their respective pharmacological activities, the experimental protocols used for their evaluation, and the underlying molecular interactions.
Ezetimibe is the (3R, 4S, 3'S)-stereoisomer, and its potent pharmacological activity is highly dependent on this specific configuration.[1] After oral administration, ezetimibe is rapidly metabolized to its pharmacologically active glucuronide conjugate, which exhibits even greater potency.[2] This guide will delve into the available quantitative data comparing the activity of these isomers, detail the methodologies for their assessment, and visualize the key pathways and experimental workflows.
Pharmacological Activity of Ezetimibe Stereoisomers
The therapeutic efficacy of ezetimibe is almost exclusively attributed to the (3R, 4S, 3'S)-isomer. While comprehensive pharmacological data for all eight stereoisomers is not extensively available in publicly accessible literature, the existing research consistently points to the stringent stereochemical requirements for potent inhibition of NPC1L1.
Qualitative structure-activity relationship (SAR) studies have shed some light on the importance of the stereochemistry at each chiral center. For instance, isomers with an S configuration at the C-4 position of the azetidinone ring demonstrate greater activity compared to their R counterparts. Interestingly, the stereochemistry at the C-3 position appears to be more permissive, with both 3S and 3R isomers showing comparable activity in some analog series.[3]
The most direct quantitative comparison of activity has been performed between ezetimibe and its active metabolite, ezetimibe-glucuronide. In an in vitro cholesterol uptake assay, ezetimibe-glucuronide was found to be significantly more potent than the parent compound.[2]
Table 1: In Vitro Activity of Ezetimibe and its Glucuronide Metabolite
| Compound | IC50 (Cholesterol Uptake Inhibition) |
| Ezetimibe | 3.86 µM |
| Ezetimibe-Glucuronide | 682 nM |
Data sourced from an in vitro cholesterol uptake assay using NPC1L1.[2]
Furthermore, the binding affinity of ezetimibe-glucuronide to the NPC1L1 protein varies across different species, which correlates with the in vivo efficacy observed in these animal models.
Table 2: Binding Affinity (KD) of Ezetimibe-Glucuronide to NPC1L1 from Various Species
| Species | KD (nM) |
| Rhesus Monkey | 40 |
| Human | 220 |
| Rat | 540 |
| Mouse | 12,000 |
Data obtained from radioligand binding assays using recombinant NPC1L1.[3][4][5]
While a complete quantitative profile for all eight stereoisomers is lacking, it is widely accepted that the enantiomer of ezetimibe is inactive, and other diastereomers exhibit significantly diminished or no activity.
Experimental Protocols
The evaluation of the pharmacological activity of ezetimibe stereoisomers relies on a combination of in vitro and in vivo experimental models. These protocols are designed to assess the inhibition of cholesterol absorption and the interaction with the molecular target, NPC1L1.
In Vitro Cholesterol Absorption Assay using Caco-2 Cells
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model for studying intestinal drug and nutrient absorption.
1. Cell Culture and Differentiation:
-
Caco-2 cells are seeded on permeable Transwell® filter inserts and cultured for 21-23 days to allow for spontaneous differentiation into a polarized monolayer with a well-defined brush border.[6][7]
2. Preparation of Micelles:
-
Micellar solutions containing radiolabeled cholesterol (e.g., [3H]-cholesterol) are prepared to mimic the intraluminal environment of the small intestine. These micelles typically include bile salts (e.g., sodium taurocholate), phospholipids, and fatty acids.
3. Treatment with Ezetimibe Stereoisomers:
-
Differentiated Caco-2 cell monolayers are pre-incubated with varying concentrations of the individual ezetimibe stereoisomers for a defined period (e.g., 2 hours).[6]
4. Cholesterol Uptake Measurement:
-
The radiolabeled cholesterol micellar solution is added to the apical side of the Caco-2 monolayer.
-
After an incubation period (e.g., 2 hours), the cells are washed extensively to remove any non-internalized cholesterol.
-
The cells are then lysed, and the intracellular radioactivity is quantified using liquid scintillation counting to determine the amount of cholesterol absorbed.[6]
-
The inhibitory activity of each stereoisomer is calculated relative to a vehicle control, and IC50 values are determined.
In Vivo Cholesterol Absorption Inhibition in a Hamster Model
The golden Syrian hamster is a relevant animal model for studying cholesterol metabolism and the effects of cholesterol-lowering drugs.
1. Animal Model and Diet:
-
Male Syrian Golden hamsters are fed a high-fat, high-fructose, and high-cholesterol (FFC) diet (e.g., 30% fat, 40% fructose, 0.25% cholesterol) for a period of 2 to 12 weeks to induce hyperlipidemia and insulin resistance.[6][8]
2. Drug Administration:
-
Ezetimibe stereoisomers are mixed into the FFC diet at a specified concentration to achieve a target daily dose (e.g., 1-2 mg/kg body weight).[8] The treatment period typically lasts for several weeks.
3. Sample Collection and Analysis:
-
At the end of the treatment period, animals are fasted, and blood samples are collected.
-
Plasma is separated for the analysis of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays.
4. Assessment of Efficacy:
-
The percentage reduction in plasma lipid parameters is calculated for each treatment group relative to the control group receiving the FFC diet without any active compound.
-
Dose-response curves can be generated to determine the ED50 for the active stereoisomers.
Signaling Pathways and Molecular Interactions
The primary mechanism of action of the active stereoisomer of ezetimibe involves its direct interaction with the NPC1L1 protein, leading to the inhibition of cholesterol absorption.
Caption: Mechanism of action of the active ezetimibe stereoisomer.
The active (3R, 4S, 3'S)-stereoisomer of ezetimibe binds to an extracellular loop of the NPC1L1 protein.[9] This binding event is thought to lock NPC1L1 in a conformation that prevents the internalization of the NPC1L1-cholesterol complex, thereby inhibiting the vesicular endocytosis of cholesterol into the enterocyte.[10]
Caption: Putative interaction of inactive ezetimibe stereoisomers with NPC1L1.
Inactive stereoisomers are presumed to have very low or no binding affinity for NPC1L1 due to their incorrect spatial arrangement of key functional groups. Consequently, they are unable to effectively inhibit the endocytosis of the NPC1L1-cholesterol complex, allowing cholesterol absorption to proceed normally.
Conclusion
References
- 1. science24.com [science24.com]
- 2. First synthesis and characterization of key stereoisomers related to Ezetimibe [html.rhhz.net]
- 3. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extracellular loop C of NPC1L1 is important for binding to ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of intestinal brush border membrane vesicles with small unilamellar phospholipid vesicles. Exchange of lipids between membranes is mediated by collisional contact - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantiomer of Efficacy: A Technical Guide to ent-Ezetimibe
An In-depth Analysis of the RRS-Enantiomer of the Cholesterol Absorption Inhibitor Ezetimibe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezetimibe is a potent cholesterol absorption inhibitor that functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine. As a chiral molecule with three stereocenters, Ezetimibe has seven other possible stereoisomers. This technical guide focuses on ent-Ezetimibe, the enantiomer of the active (3R,4S,3'S)-Ezetimibe. Designated as the (3S,4R,3'R)-isomer, and sometimes referred to in literature as the RSR-isomer, this compound provides a classic example of stereoselectivity in pharmacology. This document will delve into the stereochemistry, synthesis, and comparative biological activity of this compound, highlighting its significantly reduced affinity for the NPC1L1 protein. Through a detailed examination of available data and experimental protocols, this guide serves as a comprehensive resource for researchers in pharmacology and medicinal chemistry.
Introduction: The Stereochemical Landscape of Ezetimibe
Ezetimibe's therapeutic success as a cholesterol-lowering agent is critically dependent on its specific stereochemical configuration. The molecule possesses three chiral centers, giving rise to a total of eight stereoisomers. The commercially available drug, Ezetimibe, is the single (3R,4S,3'S)-enantiomer. Stereoisomers of chiral drugs often exhibit profound differences in their pharmacological and toxicological profiles. It is a common phenomenon that one enantiomer is therapeutically active while others may be less active, inactive, or even contribute to adverse effects[1].
This compound is the enantiomer of the active Ezetimibe, meaning it is the mirror image of the drug. Its systematic name is (3S,4R)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one. Understanding the properties of this compound is crucial for comprehending the structure-activity relationships (SAR) of this class of cholesterol absorption inhibitors and for the quality control of Ezetimibe synthesis, where other stereoisomers can arise as impurities[1][2].
Mechanism of Action: The Role of NPC1L1 and Stereoselectivity
Ezetimibe exerts its cholesterol-lowering effect by selectively inhibiting the absorption of dietary and biliary cholesterol in the small intestine. Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a transmembrane protein located on the brush border of enterocytes[3]. Ezetimibe binds to NPC1L1, which in turn inhibits the internalization of the NPC1L1/cholesterol complex, thereby preventing cholesterol from entering the enterocytes[4][5]. This leads to a reduction in the delivery of intestinal cholesterol to the liver, a decrease in hepatic cholesterol stores, and an upregulation of LDL receptors, resulting in increased clearance of LDL-cholesterol from the bloodstream.
The interaction between Ezetimibe and NPC1L1 is highly stereospecific. The precise three-dimensional arrangement of the substituents on the azetidinone core of Ezetimibe is critical for high-affinity binding to its target.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. First synthesis and characterization of key stereoisomers related to Ezetimibe [html.rhhz.net]
- 4. US8013150B2 - Process for the preparation of ezetimibe - Google Patents [patents.google.com]
- 5. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ent-Ezetimibe in Elucidating the Stereospecificity of NPC1L1 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Niemann-Pick C1-Like 1 (NPC1L1) protein is a critical transporter responsible for the intestinal absorption of dietary and biliary cholesterol. Its central role in cholesterol homeostasis has made it a key target for hypercholesterolemia therapies. Ezetimibe, a potent inhibitor of NPC1L1, effectively blocks cholesterol uptake, thereby reducing plasma cholesterol levels. The interaction between ezetimibe and NPC1L1 is highly specific, a characteristic elegantly demonstrated through the use of its enantiomer, ent-ezetimibe. This technical guide explores the pivotal role of this compound as a research tool to study the stereospecific nature of the NPC1L1-ezetimibe interaction, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.
The Stereospecificity of NPC1L1 Inhibition
The biological activity of chiral molecules can be highly dependent on their stereochemistry. In the context of drug-target interactions, one enantiomer often exhibits significantly higher affinity and efficacy than its mirror image. This is precisely the case for ezetimibe and its interaction with NPC1L1. Ezetimibe possesses a specific three-dimensional structure that allows it to bind effectively to a pocket within the NPC1L1 protein, leading to the inhibition of cholesterol transport.
To validate that this interaction is indeed stereospecific, researchers employ this compound, the enantiomer of ezetimibe, as a negative control in various assays. The stark contrast in the biological activity between these two stereoisomers provides compelling evidence that the binding of ezetimibe to NPC1L1 is not a result of non-specific interactions but rather a highly defined molecular recognition event.
Quantitative Data: A Comparative Analysis of Ezetimibe and this compound
The difference in the affinity of ezetimibe and this compound for NPC1L1 can be quantified through binding assays. The dissociation constant (K D ), a measure of the strength of the binding interaction, is significantly higher for this compound, indicating a much weaker interaction with the NPC1L1 protein. The following table summarizes the comparative binding affinities of ezetimibe, its active glucuronide metabolite, and its inactive enantiomer to NPC1L1 from different species.
| Compound | Species | K D (nM) |
| Ezetimibe Glucuronide | Human | 220 |
| Rhesus Monkey | 40 | |
| Rat | 540 | |
| This compound | Human | 22,000 |
| Rhesus Monkey | 130,000 | |
| Rat | 74,000 |
Data sourced from Garcia-Calvo et al. (2005), Proceedings of the National Academy of Sciences of the United States of America.[1]
As the data clearly illustrates, the binding affinity of this compound for NPC1L1 is dramatically lower (by orders of magnitude) across all tested species compared to the active ezetimibe glucuronide. This profound difference underscores the stereoselective nature of the binding pocket on the NPC1L1 protein.
Experimental Protocols
The use of this compound as a negative control is crucial in a variety of experimental setups designed to investigate NPC1L1 function and inhibition. Below are detailed methodologies for key experiments.
NPC1L1 Binding Assay
This assay directly measures the binding affinity of compounds to the NPC1L1 protein.
Objective: To determine and compare the dissociation constants (K D ) of ezetimibe and this compound for the NPC1L1 protein.
Materials:
-
HEK 293 cells expressing recombinant NPC1L1 (from human, rat, or rhesus monkey)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Radiolabeled ezetimibe glucuronide (e.g., [ 3 H]ezetimibe glucuronide)
-
Unlabeled ezetimibe
-
Unlabeled this compound
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation:
-
Culture HEK 293 cells expressing the desired NPC1L1 ortholog.
-
Harvest the cells and homogenize them in a hypotonic buffer to isolate cell membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Binding Reaction:
-
Set up a series of reaction tubes containing a fixed concentration of cell membranes expressing NPC1L1.
-
Add a fixed concentration of radiolabeled ezetimibe glucuronide to each tube.
-
To determine non-specific binding, add a high concentration of unlabeled ezetimibe to a subset of tubes.
-
To determine the binding affinity of this compound, add increasing concentrations of unlabeled this compound to another subset of tubes.
-
Incubate the reactions at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using a suitable software to determine the K D values for ezetimibe and this compound. The expected outcome is a significantly higher K D for this compound, confirming its low binding affinity.
-
Cellular Cholesterol Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of cholesterol into cells expressing NPC1L1.
Objective: To assess the inhibitory effect of ezetimibe and this compound on NPC1L1-mediated cholesterol uptake.
Materials:
-
Cells expressing NPC1L1 (e.g., Caco-2 cells or engineered cell lines)
-
Radiolabeled cholesterol (e.g., [ 14 C]cholesterol)
-
Ezetimibe
-
This compound
-
Cell culture medium and plates
-
Scintillation fluid and counter
Methodology:
-
Cell Culture and Treatment:
-
Seed NPC1L1-expressing cells in multi-well plates and grow to confluence.
-
Pre-incubate the cells with varying concentrations of ezetimibe or this compound for a specified period (e.g., 30 minutes). Include a vehicle-only control.
-
-
Cholesterol Uptake:
-
Prepare a micellar solution containing radiolabeled cholesterol.
-
Add the radiolabeled cholesterol solution to the cells and incubate for a defined time (e.g., 1-2 hours) to allow for cholesterol uptake.
-
-
Washing and Lysis:
-
Remove the cholesterol-containing medium and wash the cells multiple times with a cold wash buffer to remove any extracellular radiolabel.
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter to determine the amount of cholesterol taken up by the cells.
-
-
Data Analysis:
-
Normalize the cholesterol uptake to the total protein concentration in each well.
-
Plot the cholesterol uptake against the concentration of the inhibitor to determine the IC 50 (the concentration of inhibitor that causes 50% inhibition of cholesterol uptake). It is expected that ezetimibe will show a potent inhibitory effect with a low IC 50 value, while this compound will be largely inactive, demonstrating the stereospecificity of the inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows discussed in this guide.
Caption: Ezetimibe Inhibition of NPC1L1-Mediated Cholesterol Uptake.
Caption: Workflow for NPC1L1 Radioligand Binding Assay.
Conclusion
The enantiomer of ezetimibe, this compound, serves as an indispensable tool in the study of the Niemann-Pick C1-Like 1 protein. Its profound lack of binding affinity and inhibitory activity against NPC1L1, in stark contrast to the potent effects of ezetimibe, provides unequivocal evidence for the stereospecific nature of this crucial drug-target interaction. By employing this compound as a negative control in binding and cellular uptake assays, researchers can confidently validate the specificity of their findings and further unravel the intricate mechanisms of cholesterol absorption and its pharmacological modulation. This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for the effective use of this compound in advancing our understanding of NPC1L1 biology and the development of next-generation cholesterol-lowering therapies.
References
Discovery and synthesis of enantiomerically pure ezetimibe derivatives
An In-depth Technical Guide to the Discovery and Synthesis of Enantiomerically Pure Ezetimibe Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and stereoselective synthesis of ezetimibe and its enantiomerically pure derivatives. It is designed to serve as a core resource for professionals engaged in pharmaceutical research and development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.
Discovery and Mechanism of Action
Ezetimibe, marketed as Zetia® or Ezetrol®, is a landmark lipid-lowering agent that functions as a selective cholesterol absorption inhibitor.[1][2] Its discovery by Schering-Plough (now Merck & Co.) marked a significant advancement in hypercholesterolemia treatment.[3] Interestingly, the research program was initially aimed at identifying acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitors.[4][5] During these studies, ezetimibe was identified as a potent inhibitor of intestinal cholesterol absorption, an effect that was later understood to be its primary mechanism of action.[4][5]
The molecular target of ezetimibe was subsequently identified as the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol and phytosterol absorption located on the brush border of enterocytes in the small intestine.[1][6][7][8]
Mechanism of Action: Ezetimibe's therapeutic effect is achieved by selectively binding to the NPC1L1 protein.[1][7] This action disrupts the normal uptake of cholesterol from the intestinal lumen. The process unfolds as follows:
-
Binding to NPC1L1: Ezetimibe localizes at the brush border of the small intestine and binds to the NPC1L1 protein.[1]
-
Inhibition of Cholesterol Uptake: This binding prevents the formation and subsequent internalization of the NPC1L1/cholesterol complex, which is a crucial step for cholesterol to enter the enterocyte.[1][9] The internalization process normally involves the adaptor protein 2 (AP2) complex and clathrin.[1]
-
Reduced Cholesterol Delivery: By inhibiting intestinal absorption, ezetimibe reduces the amount of cholesterol delivered to the liver.[1][6]
-
Upregulation of LDL Receptors: The depletion of hepatic cholesterol stores triggers a compensatory mechanism: the liver increases the expression of low-density lipoprotein (LDL) receptors on its surface.[6][7]
-
Enhanced LDL-C Clearance: The increased number of LDL receptors enhances the clearance of LDL-cholesterol ("bad cholesterol") from the bloodstream, ultimately lowering plasma LDL-C levels.[7]
Clinical trials have demonstrated that ezetimibe can reduce LDL-C levels by 15-20%.[1][9] It does not affect the absorption of triglycerides or fat-soluble vitamins.[1][6]
Enantioselective Synthesis of Ezetimibe and Derivatives
The ezetimibe molecule possesses three chiral centers, leading to eight possible stereoisomers.[10] The desired biological activity resides in the specific (3R, 4S) configuration of the azetidinone core and the (S) configuration of the hydroxyl group on the C-3 side chain. Therefore, developing efficient and highly stereoselective synthetic routes is of paramount importance.
Strategy I: Stereoselective Synthesis via Cross-Metathesis
A robust method for the enantioselective preparation of ezetimibe utilizes a Ruthenium-catalyzed cross-metathesis (CM) reaction.[11][12] This approach provides the desired Z-selectivity and is scalable.
Experimental Protocol:
-
Cross-Metathesis (CM): The synthesis begins with a CM reaction between a β-arylated α-methylidene-β-lactam and a terminal olefin (homoallylic alcohol). The reaction is catalyzed by the Hoveyda–Grubbs second-generation catalyst, affording α-alkylidene-β-aryl-β-lactams with exclusive Z-selectivity.[11]
-
Hydrogenation: The trisubstituted double bond of the resulting cis-β-lactam is hydrogenated using Palladium on carbon (Pd/C) in methanol. This step proceeds from the less hindered side, yielding a mixture of diastereoisomers.[11]
-
Epimerization: The diastereomeric mixture is then subjected to DBN-based epimerization to enrich the desired stereoisomer.[11]
-
Desilylation: The final step involves the removal of the silyl protecting group to yield ezetimibe.[11]
Quantitative Data for Cross-Metathesis Route
| Step | Product | Yield | Selectivity | Reference |
|---|---|---|---|---|
| Cross-Metathesis | α-Alkylidene-β-aryl-β-lactams | 41–83% | Exclusive Z-selectivity | [11] |
| Hydrogenation | cis-β-lactam Diastereomers | 90% | - | [11] |
| Overall | Ezetimibe | 30% | - |[11] |
Strategy II: Asymmetric Synthesis from Baylis-Hillman Adducts
An alternative and efficient enantioselective synthesis of ezetimibe analogues starts from Baylis-Hillman adducts, employing a domino reaction sequence to establish stereochemistry.[13][14][15][16]
Experimental Protocol:
-
Baylis-Hillman Reaction: The synthesis commences with a Baylis-Hillman reaction between p-anisaldehyde and tert-butyl acrylate to form the adduct.[13][16]
-
Acetylation: The resulting alcohol is acetylated with acetic anhydride and pyridine.[13]
-
Domino Reaction: The acetate undergoes a domino process initiated by a chiral lithium amide. This sequence includes an allylic acetate rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition, which collectively provide a δ-amino acid derivative with excellent stereochemical control (>95% de).[13][14][16]
-
Functional Group Interconversion: The δ-amino acid derivative is subjected to a series of transformations. The tert-butyl ester is released in an acidic medium to yield a β-amino acid.[13][16]
-
Debenzylation & Lactam Formation: A chemoselective debenzylation is performed using ceric ammonium nitrate (CAN). The final β-lactam ring is formed via a coupling reaction using EDCI and HOBt, yielding the azetidinone core.[13][16]
Quantitative Data for Baylis-Hillman Route
| Step | Product | Yield | Diastereomeric Excess (de) | Reference |
|---|---|---|---|---|
| Domino Reaction | δ-Amino Acid Derivative | 59% | >95% | [13] |
| Debenzylation | Debenzylated β-Amino Acid | 84% | - | [13][16] |
| Lactam Formation | Azetidinone Core | 70% (over 4 steps) | - |[13] |
Strategy III: Synthesis of Amino-β-Lactam Derivatives as Bioisosteres
To explore structure-activity relationships, novel ezetimibe analogues have been synthesized by replacing a methylene group (-CH2-) in the C-3 side chain with an amino group (-NH-), a classical bioisosteric exchange.[8]
Experimental Protocol: The synthesis starts from enantiomerically pure trans-(3R,4R)-amino-β-lactam. Two primary pathways are employed:
-
Pathway A:
-
N-Alkylation: The starting β-lactam is N-alkylated with 2-bromo-1-(4-fluorophenyl)ethan-1-one.
-
Stereoselective Reduction: The resulting side-chain keto group is reduced stereoselectively using a CBS catalyst (Corey-Bakshi-Shibata catalyst).
-
-
Pathway B:
-
Stereoselective Reduction: The keto group of 2-bromo-1-(4-fluorophenyl)ethan-1-one is first reduced to a chiral alcohol.
-
N-Alkylation: This chiral alcohol is then used to N-alkylate the trans-amino-β-lactam.
-
Biological Activity of Amino-β-Lactam Derivatives
| Compound | [³H]Cholesterol Reduction in Plasma (vs. Vehicle) | [³H]Cholesterol Reduction in Liver (vs. Vehicle) | Reference |
|---|---|---|---|
| Analogue 5 | 50% | 44% | [8] |
| Analogue 6 | 32% | 47% | [8] |
| Ezetimibe | (Comparable) | (Comparable) |[8] |
Structure-Activity Relationships (SAR)
SAR studies on 2-azetidinone derivatives have revealed key structural features required for potent cholesterol absorption inhibition.[8][17]
-
2-Azetidinone Core: The β-lactam ring is essential for activity.[8][17]
-
C-4 Substituent: An aryl group at the C-4 position is required, with optimal activity seen with a polar moiety like a hydroxyl or alkoxy group at the para-position.[8][17] The (S) stereochemistry at this carbon confers greater activity than the (R) isomer.[13]
-
N-1 Substituent: The N-aryl ring is also a requirement for activity.[17]
-
C-3 Side Chain: A three-atom linker chain at the C-3 position bearing a pendent aryl group is considered optimal.[8][17] There appears to be no significant stereochemical preference at the C-3 position itself.[13]
Conclusion
The development of ezetimibe has provided a unique therapeutic option for managing hypercholesterolemia through the novel mechanism of cholesterol absorption inhibition. The synthesis of enantiomerically pure ezetimibe and its derivatives presents a significant chemical challenge, which has been met with innovative stereoselective strategies, including cross-metathesis and domino reactions starting from Baylis-Hillman adducts. These methodologies provide robust control over the critical stereocenters required for biological activity. Furthermore, the synthesis and evaluation of bioisosteric analogues continue to refine our understanding of the structure-activity relationships governing NPC1L1 inhibition, paving the way for the design of future generations of cholesterol absorption inhibitors. This guide provides a foundational resource for chemists and pharmacologists working to advance this important class of cardiovascular drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Ezetimibe - Merck/Schering-Plough Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ezetimibe? [synapse.patsnap.com]
- 8. Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stereoselective Synthesis of Ezetimibe via Cross-Metathesis of Homoallylalcohols and α-Methylidene-β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Modeling of Ezetimibe Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Modeling of Ezetimibe Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of ent-Ezetimibe: A Review of Stereoselectivity and a Call for Further Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ezetimibe is a potent cholesterol absorption inhibitor that functions through the stereospecific inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein. Its clinical efficacy is intrinsically linked to its unique (3R,4S)-β-lactam core and the specific spatial arrangement of its substituents. This technical guide delves into the preliminary in vitro understanding of its enantiomer, ent-Ezetimibe. Currently, there is a notable absence of direct in vitro studies characterizing the biological activity of this compound in publicly accessible literature. This guide, therefore, synthesizes the extensive in vitro data available for ezetimibe to provide a framework for the anticipated (in)activity of its enantiomer. By examining the structure-activity relationships and the highly stereoselective nature of ezetimibe's interaction with its target, we infer the likely biological profile of this compound. This document also presents standardized in vitro protocols that would be essential for a formal investigation of this compound, alongside a comparative analysis of known ezetimibe analogs.
Introduction: The Stereochemical Importance of Ezetimibe
Ezetimibe's mechanism of action is the inhibition of intestinal cholesterol uptake by directly binding to the NPC1L1 protein. This interaction prevents the internalization of cholesterol into enterocytes. The binding of ezetimibe to NPC1L1 is highly specific, and structure-activity relationship studies have consistently highlighted the critical role of its stereochemistry. Even subtle changes to its structure can significantly impact its binding affinity and inhibitory activity. Given this high degree of stereoselectivity, it is widely presumed that the enantiomer, this compound, would exhibit negligible to no inhibitory effect on NPC1L1. However, a comprehensive in vitro evaluation is necessary to confirm this hypothesis and to fully characterize the stereochemical requirements for NPC1L1 inhibition.
Quantitative In Vitro Data: Ezetimibe and Its Analogs
While direct in vitro data for this compound is not available, the following table summarizes key quantitative data for ezetimibe, its active metabolite (ezetimibe-glucuronide), and a potent analog. This data provides a benchmark for the expected level of activity for a potent NPC1L1 inhibitor.
| Compound | Assay | Target | Key Parameter (IC50) | Reference |
| Ezetimibe | Cholesterol Uptake Inhibition | NPC1L1 | 3.86 µM | [1] |
| Ezetimibe-Glucuronide | Cholesterol Uptake Inhibition | NPC1L1 | 682 nM | [1] |
| Ezetimibe-PS (analog) | Cholesterol Uptake Inhibition | NPC1L1 | 50.2 nM | [1] |
| This compound | Cholesterol Uptake Inhibition | NPC1L1 | Data Not Available | |
| This compound | NPC1L1 Binding Affinity | NPC1L1 | Data Not Available |
Experimental Protocols for In Vitro Evaluation
The following are detailed methodologies for key in vitro experiments that are standard for assessing the activity of ezetimibe and would be directly applicable to the study of this compound.
Cholesterol Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled cholesterol in cells expressing the NPC1L1 protein.
Materials:
-
HEK293 cells stably expressing human NPC1L1
-
DMEM supplemented with 10% FBS, penicillin-streptomycin
-
[³H]-cholesterol
-
Taurocholate
-
Test compounds (ezetimibe, this compound) dissolved in DMSO
-
Scintillation counter
Protocol:
-
Seed HEK293-hNPC1L1 cells in 24-well plates and grow to confluence.
-
Prepare micellar solutions of [³H]-cholesterol by mixing with taurocholate in serum-free DMEM.
-
Pre-incubate the confluent cells with varying concentrations of the test compounds (or vehicle control) in serum-free DMEM for 1 hour at 37°C.
-
Add the [³H]-cholesterol micellar solution to each well and incubate for 2 hours at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the percentage of cholesterol uptake inhibition relative to the vehicle control and determine the IC₅₀ value.
NPC1L1 Binding Assay
This assay quantifies the binding affinity of a compound to the NPC1L1 protein, typically using a radiolabeled ligand in a competitive binding format.
Materials:
-
Membrane preparations from cells overexpressing NPC1L1 (e.g., HEK293-hNPC1L1)
-
Radiolabeled ezetimibe analog (e.g., [³H]-ezetimibe glucuronide)
-
Binding buffer (e.g., Tris-HCl with BSA)
-
Test compounds (ezetimibe, this compound) at various concentrations
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at room temperature for a specified period (e.g., 2 hours) to reach binding equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ezetimibe.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Competitive binding curves are generated, and the Kᵢ or IC₅₀ values for the test compounds are determined.
Visualization of Pathways and Workflows
Signaling Pathway of Ezetimibe Action
The following diagram illustrates the established mechanism by which ezetimibe inhibits cholesterol absorption through its interaction with NPC1L1.
References
Methodological & Application
Application Note and Protocol: Chiral Separation of Ezetimibe Optical Isomers Using High-Performance Liquid Chromatography (HPLC)
Introduction
Ezetimibe is a pharmaceutical agent used to lower cholesterol levels by inhibiting its absorption in the intestine.[1][2][3] The ezetimibe molecule possesses chiral centers, meaning it can exist as different stereoisomers, specifically enantiomers. In pharmaceutical development and quality control, it is crucial to separate and quantify these enantiomers, as they can exhibit different pharmacological and toxicological profiles.[1][4] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation of chiral compounds like ezetimibe.[5]
This document provides detailed protocols for the chiral separation of ezetimibe's optical isomers using both normal-phase and reverse-phase HPLC methods. The methodologies are based on validated procedures and are intended for researchers, scientists, and professionals in drug development and quality control.
Method 1: Normal-Phase HPLC Separation
This method outlines the enantioselective separation of ezetimibe and its (R)-enantiomer using a normal-phase HPLC system with an amylose-based chiral stationary phase.[1][4]
Experimental Protocol
1. Apparatus and Materials
-
HPLC System: A gradient HPLC system with a UV detector.
-
Reagents:
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-Hexane, ethanol, 2-propanol, and trifluoroacetic acid in the ratio of 84:12:4:0.1 (v/v/v/v).[1][4] Degas the mobile phase before use.
-
Diluent: A mixture of n-hexane and ethanol in the ratio of 80:20 (v/v).[1]
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of ezetimibe and its (R)-enantiomer in the diluent to obtain a desired concentration (e.g., 1000 µg/mL each for method development or a lower concentration for impurity analysis).[1]
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the ezetimibe bulk drug sample in the diluent to the desired concentration (e.g., 1000 µg/mL).[1]
-
3. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the normal-phase separation.
| Parameter | Value |
| Column | Chiralpak AS-H (250 x 4.6 mm, 5 µm)[1][4] |
| Mobile Phase | n-Hexane:Ethanol:2-Propanol:TFA (84:12:4:0.1, v/v/v/v)[1][4] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | Ambient |
| Detection Wavelength | 230 nm[6] |
| Injection Volume | 10 µL[1][4] |
| Run Time | 25 minutes[1][4] |
4. Data Analysis
-
The (R)-enantiomer is the undesired enantiomer and typically elutes before the active ezetimibe isomer.[1][4]
-
The resolution between the two enantiomer peaks should be greater than 2.0.[1][4]
Quantitative Data Summary
The following table presents typical retention times and validation parameters for this method.
| Parameter | (R)-Enantiomer | Ezetimibe |
| Retention Time (min) | ~10.4[1][4] | ~12.2[1][4] |
| Resolution | > 2.0[1][4] | |
| Limit of Detection (LOD) | 0.2 µg/mL[1][4] | - |
| Limit of Quantification (LOQ) | 0.5 µg/mL[1][4] | - |
Method 2: Reverse-Phase HPLC Separation
This method provides an alternative approach using a reverse-phase HPLC system for the enantiomeric separation of ezetimibe.
Experimental Protocol
1. Apparatus and Materials
-
HPLC System: A gradient HPLC system with a PDA detector.
-
Chiral Column: Chiralpak AS-RH (dimensions not specified).[7]
-
Reagents:
2. Preparation of Solutions
-
Mobile Phase: A gradient mixture of Water-Acetonitrile-Formic acid. The exact gradient program should be optimized for the specific system. Formic acid is a critical additive for improving resolution.[7]
-
Standard and Sample Solutions: Prepare as described in the normal-phase method, using a suitable diluent compatible with the reverse-phase system.
3. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the reverse-phase separation.
| Parameter | Value |
| Column | Chiralpak AS-RH[7] |
| Mobile Phase | Water-Acetonitrile-Formic acid (gradient)[7] |
| Flow Rate | Not specified |
| Column Temperature | Ambient |
| Detection Wavelength | Not specified (UV/PDA) |
| Injection Volume | Not specified |
Quantitative Data Summary
The following table presents typical validation parameters for this reverse-phase method.
| Parameter | (R)-Ezetimibe |
| Resolution | ~2.0[7] |
| Limit of Detection (LOD) | 0.14 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.47 µg/mL[7] |
| Recovery | 93.3% to 98.9%[7] |
Method 3: Normal-Phase HPLC with Chiralpak IC
This method details the separation of ezetimibe optical isomers using an immobilized-type chiral stationary phase, Chiralpak IC.[5][8]
Experimental Protocol
1. Apparatus and Materials
-
HPLC System: HPLC with a UV-Vis Detector.[5]
-
Chiral Column: Chiralpak IC (250 mm × 4.6 mm I.D., 5 μm).[5]
-
Reagents:
2. Preparation of Solutions
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine in the ratio of 90:10:0.1 (v/v/v).[5][8]
-
Sample Solution: Dissolve the required amount of the sample in the mobile phase.[5]
3. Chromatographic Conditions
The following table summarizes the chromatographic conditions for this method.
| Parameter | Value |
| Column | Chiralpak IC (250 mm × 4.6 mm I.D., 5 μm)[5] |
| Mobile Phase | n-hexane–IPA–DEA (90:10:0.1, v/v)[5][8] |
| Flow Rate | 1.0 mL min−1[5][8] |
| Column Temperature | 25°C[5][8] |
| Detection Wavelength | 256 nm[5][8] |
| Injection Volume | 20 μL[5] |
Quantitative Data Summary
This method was able to separate four ezetimibe optical isomers with good resolution.
| Isomer Pair | Resolution |
| EZ and EZ-II | 3.5[8] |
| EZ-II and EZ-III | 2.7[8] |
| EZ-III and EZ-IV | 2.5[8] |
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of ezetimibe using HPLC.
Caption: Workflow for Chiral HPLC Analysis of Ezetimibe.
Conclusion
The HPLC methods detailed in this application note provide robust and reliable approaches for the chiral separation of ezetimibe's optical isomers. The choice between normal-phase and reverse-phase methods will depend on the specific laboratory setup and requirements. The provided protocols and data summaries offer a solid foundation for method development, validation, and routine quality control of ezetimibe, ensuring its enantiomeric purity and therapeutic efficacy.
References
- 1. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 2. The Applicability of Chromatographic Retention Modeling on Chiral Stationary Phases in Reverse-Phase Mode: A Case Study for Ezetimibe and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Isolation and Characterization of R-Enantiomer in Ezetimibe [file.scirp.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Chiral Separation and Thermodynamic Investigation of Ezetimibe Optical Isomers on a Chiralpak IC Column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Ezetimibe and its R-enantiomer by Supercritical Fluid Chromatography
Abstract
This application note details a robust and efficient method for the chiral separation of ezetimibe and its R-enantiomer using Supercritical Fluid Chromatography (SFC). Ezetimibe, a cholesterol absorption inhibitor, contains three chiral centers, and controlling its enantiomeric purity is critical for its therapeutic efficacy and safety. The developed SFC method provides a rapid and effective means for both analytical determination and preparative isolation of the R-enantiomer. This document provides detailed protocols for both analytical and preparative scale separations, making it a valuable resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.
Introduction
Ezetimibe is a potent lipid-lowering compound that functions by inhibiting the absorption of cholesterol from the intestine. The stereochemistry of ezetimibe is crucial for its biological activity. The desired enantiomer possesses a specific configuration at its three chiral centers. The presence of other stereoisomers, particularly the R-enantiomer, can affect the drug's efficacy and potentially introduce unwanted side effects. Therefore, a reliable analytical method to separate and quantify the enantiomers is essential for quality control and stability studies. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed, reduced solvent consumption, and lower environmental impact compared to traditional high-performance liquid chromatography (HPLC). This application note presents a validated SFC method for the successful separation of ezetimibe and its R-enantiomer.
Data Presentation
Analytical Method Performance
The following table summarizes the quantitative data for the analytical scale SFC separation of ezetimibe and its R-enantiomer.[1]
| Parameter | Value |
| Column | Chiralcel OD (4.6 mm x 250 mm, 10 µm) |
| Mobile Phase | CO2 / Methanol with 0.1% TFA & 0.1% TEA (90:10, v/v) |
| Flow Rate | 3.0 mL/min |
| Column Temperature | 35 °C |
| Back Pressure | 15 MPa |
| Detection Wavelength | 235 nm |
| Resolution Factor | 1.6 |
| Run Time | 15 min |
| Linearity Range | 0.010 - 0.100 mg/mL |
| Correlation Coefficient (r) | 0.9999 |
| Limit of Quantitation (S/N=10) | 34 ng (R-enantiomer), 32 ng (Ezetimibe) |
| Limit of Detection (S/N=3) | 10 ng (R-enantiomer), 9 ng (Ezetimibe) |
| Spiked Recovery of R-enantiomer | 98.4% |
Preparative Method Parameters
For the isolation of the R-enantiomer, a preparative scale SFC method was developed. The key parameters are outlined below.[2][3][4][5][6]
| Parameter | Value |
| Column | Chiralcel OD-H (30 mm x 250 mm, 5 µm) |
| Mobile Phase | CO2 / 2-Propanol (85:15, v/v) |
| Total Flow Rate | 100 g/min |
| Automatic Back Pressure Regulator | 180 bar |
| Detection Wavelength | 230 nm |
| Purity of Isolated R-Isomer | ~98% |
Experimental Protocols
Analytical Scale Separation of Ezetimibe and R-enantiomer
1. Instrumentation:
-
A supercritical fluid chromatography system equipped with a pump for CO2 delivery, a co-solvent pump, an autosampler, a column oven, a back pressure regulator, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Chiralcel OD (4.6 mm x 250 mm, 10 µm)
-
Mobile Phase: A mixture of supercritical CO2 and a modifier. The modifier consists of methanol with 0.1% trifluoroacetic acid (TFA) and 0.1% triethylamine (TEA). The final mobile phase composition is 90% CO2 and 10% modifier (v/v).[1]
-
Flow Rate: 3.0 mL/min.[1]
-
Column Temperature: Maintained at 35 °C.[1]
-
Back Pressure: Set to 15 MPa.[1]
-
Detection: UV detection at a wavelength of 235 nm.[1]
3. Sample Preparation:
-
Prepare a stock solution of the ezetimibe sample containing the R-enantiomer in a suitable solvent (e.g., methanol or ethanol).
-
Dilute the stock solution to a concentration within the linear range of the method (0.010 - 0.100 mg/mL).[1]
4. Procedure:
-
Equilibrate the SFC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the separation and record the chromatogram for 15 minutes.[1]
-
Identify the peaks corresponding to the R-enantiomer and ezetimibe based on their retention times.
Preparative Scale Isolation of Ezetimibe R-enantiomer
1. Instrumentation:
-
A preparative supercritical fluid chromatography system (e.g., SFC 200 System) with a high-capacity CO2 pump, a co-solvent pump, a sample injection module, a preparative column, a back pressure regulator, a detector, and a fraction collector.[3][4]
2. Chromatographic Conditions:
-
Column: Chiralcel OD-H (30 mm x 250 mm, 5 µm).[2][3][4][5][6]
-
Mobile Phase: A mixture of supercritical CO2 and 2-Propanol at a ratio of 85:15 (v/v).[2][3][5][6]
-
Automatic Back Pressure Regulator: Maintained at 180 bar.[3][4]
3. Sample Preparation:
-
Dissolve the ezetimibe racemic mixture in a suitable solvent (e.g., ethanol) to a concentration of 10 mg/mL.[3]
4. Procedure:
-
Equilibrate the preparative SFC system with the specified mobile phase.
-
Inject the prepared sample solution.
-
Monitor the separation and collect the fraction corresponding to the R-enantiomer peak.
-
The collected fraction can then be distilled to remove the solvent, yielding the isolated R-enantiomer.[3]
Visualizations
Caption: Workflow for SFC separation of ezetimibe enantiomers.
Conclusion
The supercritical fluid chromatography methods presented in this application note provide effective solutions for both the analytical quantification and preparative isolation of the R-enantiomer of ezetimibe. The analytical method is shown to be accurate, repeatable, and stable, making it suitable for quality control and stability research.[1] The preparative method allows for the efficient isolation of the R-enantiomer with high purity. These protocols offer significant advantages in terms of speed and reduced environmental impact, aligning with the principles of green chemistry.
References
- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 2. Isolation and Characterization of R-Enantiomer in Ezetimibe - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Isolation and Characterization of R-Enantiomer in Ezetimibe [scirp.org]
- 5. [PDF] Isolation and Characterization of R-Enantiomer in Ezetimibe | Semantic Scholar [semanticscholar.org]
- 6. R. Sistla, V. S. Tata, Y. V. Kashyap, D. Chandrasekar and P. V. Diwan, “Development and Validation of a Reversed-Phase HPLC Method for the Determination of Ezetimibe in Pharmaceutical Dosage Forms,” Journal of Pharmaceutical and Biomedical Analysis, Vol. 39, No. 3-4, 2005, pp. 517-522. doi10.1016/j.jpba.2005.04.026 - References - Scientific Research Publishing [scirp.org]
Application Note: Enantioselective HPLC Method for Ezetimibe Resolution
Introduction
Ezetimibe is a cholesterol absorption inhibitor that is marketed as a single enantiomer, (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one.[1] The presence of other stereoisomers can be considered an impurity. Therefore, a robust and reliable analytical method to separate and quantify the enantiomers of ezetimibe is crucial for quality control in pharmaceutical manufacturing.[2] This application note details a validated enantioselective High-Performance Liquid Chromatography (HPLC) method for the resolution of ezetimibe enantiomers.
Principle
The method utilizes a chiral stationary phase (CSP) to achieve enantiomeric separation. Chiral stationary phases create a chiral environment where the enantiomers of the analyte can form transient diastereomeric complexes with different stability, leading to different retention times and thus separation.[3] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, have been shown to be highly effective for the chiral resolution of ezetimibe.[1][4] This protocol describes a normal-phase HPLC method that provides excellent resolution between the desired ezetimibe enantiomer and its undesired stereoisomers.
Experimental Protocols
This section provides a detailed protocol for the enantioselective HPLC analysis of ezetimibe. The primary method described is based on a normal-phase separation using a Chiralpak AS-H column, which has demonstrated effective resolution.[1][2]
1. Instrumentation and Materials
-
HPLC System: An Agilent Technologies 1200 series instrument or equivalent, equipped with a column oven and a UV detector.[1]
-
Chiral Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm).[1][2] Other polysaccharide-based chiral columns like Chiralpak IC and Chiralpak-ASR have also been reported to be effective.[3][5]
-
Chemicals and Reagents:
2. Chromatographic Conditions
A summary of chromatographic conditions for three different methods is presented below for comparison.
Method 1: Normal-Phase Separation on Chiralpak AS-H [1][2]
-
Mobile Phase: n-Hexane:Ethanol:2-Propanol:Trifluoroacetic acid (84:12:4:0.1 v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm[7]
Method 2: Normal-Phase Separation on Chiralpak IC [3]
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 256 nm
-
Injection Volume: Not specified, but typically 10-20 µL.
Method 3: Simultaneous Separation on Chiralpak-ASR [5]
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine:Formic acid (99:1.0:0.1:0.1 v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 ± 2°C (ambient)
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation
-
Diluent: For the normal-phase method (Method 1), a mixture of n-hexane and ethanol (80:20 v/v) is used as the diluent.[1] For other methods, the mobile phase is typically used as the diluent.
-
Standard Stock Solution: Prepare a stock solution of ezetimibe reference standard at a concentration of 1 mg/mL in the chosen diluent.[1]
-
Racemic Mixture Solution: A solution containing a racemic mixture of ezetimibe and its (R)-enantiomer (1000 µg/mL each) can be prepared in the diluent for method development and to confirm the elution order.[1]
-
Sample Solution: Accurately weigh and dissolve the ezetimibe sample in the diluent to achieve a final concentration of 1 mg/mL.[1]
4. System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
-
Resolution: The resolution between the ezetimibe peak and its enantiomer should be greater than 2.0.[1][2]
-
Tailing Factor: The tailing factor for the ezetimibe peak should not be more than 1.5.[6]
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.[2]
5. Data Analysis
The enantiomeric purity of the ezetimibe sample is determined by calculating the area percentage of the undesired enantiomer relative to the total area of both enantiomer peaks.
Data Presentation
The following tables summarize the quantitative data from the cited enantioselective HPLC methods for ezetimibe resolution.
Table 1: Chromatographic Parameters for Ezetimibe Enantiomer Resolution
| Parameter | Method 1 (Normal-Phase)[1][2] | Method 2 (Normal-Phase)[3] | Method 3 (Simultaneous Separation)[5] |
| Chiral Stationary Phase | Chiralpak AS-H (250 x 4.6 mm, 5 µm) | Chiralpak IC (250 x 4.6 mm) | Chiralpak-ASR (150 x 4.6 mm, 3 µm) |
| Mobile Phase | n-Hexane:Ethanol:IPA:TFA (84:12:4:0.1) | n-Hexane:IPA:DEA (90:10:0.1) | ACN:MeOH:DEA:FA (99:1.0:0.1:0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 ± 2 °C |
| Detection Wavelength | 230 nm | 256 nm | 225 nm |
| Injection Volume | 10 µL | Not Specified | 20 µL |
Table 2: Retention Times and Resolution
| Analyte | Method 1 Retention Time (min)[1] | Method 2 Retention Time (min)[3] | Method 3 Retention Time (min)[5] |
| (R)-Ezetimibe | 10.4 | Not specified | 2.12 |
| (S)-Ezetimibe (Active) | 12.2 | Not specified | 2.40 |
| Resolution (Rs) | > 2.0 | 3.5, 2.7, 2.5 (for 4 stereoisomers) | Not specified for ezetimibe enantiomers alone |
Table 3: Method Validation Parameters (Method 1) [1][2]
| Parameter | Result |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Linearity Range | Not explicitly defined, but validated. |
| Accuracy (% Recovery) | Not explicitly stated, but method deemed accurate. |
| Precision (%RSD) | < 2.0% |
| Solution Stability | At least 48 hours |
Visualizations
The following diagrams illustrate the experimental workflow for the enantioselective HPLC analysis of ezetimibe.
Caption: Experimental workflow for ezetimibe enantioselective HPLC analysis.
Caption: Key HPLC parameters influencing enantiomeric resolution of ezetimibe.
References
- 1. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. JSM Central || Article Info [jsmcentral.org]
- 6. phenomenex.com [phenomenex.com]
- 7. Isolation and Characterization of R-Enantiomer in Ezetimibe [scirp.org]
Application Notes and Protocols for the LC-MS/MS Analysis of Ezetimibe and its Metabolites in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of ezetimibe and its primary active metabolite, ezetimibe-glucuronide, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are compiled from validated methods to ensure reliability and reproducibility for pharmacokinetic studies, bioequivalence assessments, and other drug development applications.
Introduction
Ezetimibe is a lipid-lowering agent that inhibits the intestinal absorption of cholesterol. Following oral administration, ezetimibe is rapidly absorbed and extensively metabolized, primarily in the small intestine and liver, to its pharmacologically active phenolic glucuronide metabolite, ezetimibe-glucuronide.[1][2] Both ezetimibe and ezetimibe-glucuronide undergo enterohepatic recycling, contributing to a long elimination half-life of approximately 22 hours.[1][3] The primary metabolic pathway involves glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, UGT1A3, and UGT2B15.[2] Due to the extensive and rapid conversion, it is often necessary to quantify both the parent drug and its glucuronidated metabolite to fully characterize the pharmacokinetics of ezetimibe.
LC-MS/MS has become the standard for the bioanalysis of ezetimibe and its metabolites due to its high sensitivity, selectivity, and speed. This document outlines established protocols for sample preparation, chromatographic separation, and mass spectrometric detection.
Metabolic Pathway of Ezetimibe
The principal metabolic transformation of ezetimibe is the conjugation of a glucuronic acid moiety to the phenolic hydroxyl group of the parent molecule, forming ezetimibe-glucuronide. This reaction is catalyzed by UGT enzymes in the intestine and liver.[1][2]
Caption: Metabolic pathway of ezetimibe to ezetimibe-glucuronide.
Experimental Protocols
A generalized workflow for the LC-MS/MS analysis of ezetimibe and its metabolites from biological samples is presented below. Specific details from various validated methods are provided in the subsequent sections.
Caption: General workflow for LC-MS/MS bioanalysis.
Sample Preparation
The choice of sample preparation technique is critical for removing interfering matrix components and concentrating the analytes. Common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Protocol 1: Solid-Phase Extraction (SPE) [4][5]
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma, add an internal standard (IS), vortex, and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) [6][7]
-
Extraction: To 500 µL of plasma, add the internal standard and 3 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).[6][8]
-
Mixing: Vortex the mixture for 2-5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Chromatographic separation is typically achieved using a reversed-phase C18 or C8 column. The mobile phase composition and gradient are optimized to achieve good peak shape and resolution for ezetimibe and ezetimibe-glucuronide.
| Parameter | Method 1[4][5] | Method 2[9] | Method 3[10][11] |
| Column | Agilent Extend C18 | XTerra MS, C18, 2.1 x 100 mm, 3.5 µm | Zorbax XDB C8, 50 x 4.6 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.08% Formic Acid | Acetonitrile:Water (60:40, v/v) | Acetonitrile:0.5% Acetic Acid (45:55, v/v) |
| Flow Rate | 0.8 mL/min | 0.2 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | Not Specified | Not Specified |
| Column Temp. | Ambient | Not Specified | 40°C |
Mass Spectrometry (MS) Conditions
Tandem mass spectrometry is performed using an electrospray ionization (ESI) source, typically in negative ion mode, which provides high sensitivity for both ezetimibe and its glucuronide metabolite.[4][6][10] Quantification is achieved using Multiple Reaction Monitoring (MRM).
| Parameter | Ezetimibe | Ezetimibe-Glucuronide | Internal Standard (Example) |
| Ionization Mode | ESI Negative[4][6][10] | ESI Negative[4][10] | ESI Negative |
| Precursor Ion (m/z) | 408.0 - 408.4[4][9][12] | 584.5[4][5] | Varies (e.g., 412.1 for Ezetimibe-d4)[12] |
| Product Ion (m/z) | 271.0 - 271.1[4][9][13] | 271.0[4][5] | Varies (e.g., 270.8 for Ezetimibe-d4)[12] |
| Declustering Potential (V) | -75[12] | Not specified | -75[12] |
| Collision Energy (eV) | -22[12] | Not specified | -22[12] |
Quantitative Data Summary
The following tables summarize the performance characteristics of several published LC-MS/MS methods for the analysis of ezetimibe and ezetimibe-glucuronide in human plasma.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Ezetimibe | 0.1 - 20 | 0.1 | [4][5] |
| Ezetimibe-Glucuronide | 0.5 - 200 | 0.5 | [4][5] |
| Ezetimibe | 0.075 - 20 | 0.075 | [6] |
| Total Ezetimibe | 1 - 200 | 1 | [6] |
| Ezetimibe | 0.1 - 20 | 0.1 | [12] |
| Ezetimibe | 0.06 - 15 | 0.06 | [10][11] |
| Ezetimibe-Glucuronide | 0.6 - 150 | 0.6 | [10][11] |
| Total Ezetimibe | 4.00 - 400.00 | 4.00 | [8] |
| Ezetimibe | 0.01 - 10.0 | 0.01 | [13] |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |
| Ezetimibe | 0.1, 0.3, 4, 16 | 1.08 - 4.38 | 1.69 - 4.06 | 0.44 - 2.00 | [12] |
| Ezetimibe | Not Specified | ≤ 8.6 | ≤ 12.8 | Not Specified | [4][5] |
| Ezetimibe-Glucuronide | Not Specified | ≤ 9.0 | ≤ 8.7 | Not Specified | [4][5] |
| Total Ezetimibe (QC) | 12, 170, 300 | ≤ 7.4 | ≤ 7.4 | -8.2 to -3.2 | [8] |
Conclusion
The LC-MS/MS methods detailed in these application notes provide sensitive, specific, and reliable quantification of ezetimibe and its active metabolite, ezetimibe-glucuronide, in biological matrices. The protocols for sample preparation, chromatography, and mass spectrometry can be adapted to suit specific laboratory equipment and study requirements. The provided quantitative data from validated methods demonstrates the robustness of these approaches for supporting drug development and clinical research. Proper method validation should always be performed to ensure data integrity.
References
- 1. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. A LC-MS/MS method to quantify the novel cholesterol lowering drug ezetimibe in human serum, urine and feces in healthy subjects genotyped for SLCO1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Simultaneous quantitation of rosuvastatin and ezetimibe in human plasma by LC-MS/MS: Pharmacokinetic study of fixed-dose formulation and separate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Chiral LC Method for the Enantiomeric Separation of Ezetimibe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, validated chiral liquid chromatography (LC) method for the enantiomeric separation of Ezetimibe, a cholesterol absorption inhibitor. The separation of Ezetimibe from its undesired enantiomer is critical for ensuring the purity, safety, and efficacy of the drug substance.[1][2] This method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, providing excellent resolution and sensitivity. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control and in-process monitoring.[3]
Introduction
Ezetimibe, chemically designated as (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, is a potent inhibitor of intestinal cholesterol absorption.[2][4] Due to its chiral nature, Ezetimibe can exist as multiple stereoisomers. The desired therapeutic activity resides in one specific enantiomer, while others may be inactive or possess undesirable toxicological profiles.[1][2] Therefore, the development of a reliable analytical method to separate and quantify the enantiomers of Ezetimibe is of paramount importance in the pharmaceutical industry.[1]
Chiral High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most effective technique for the enantioseparation of chiral drugs.[3][5] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and success in resolving a wide range of chiral compounds, including Ezetimibe.[3][5][6] This application note presents a detailed protocol for a validated chiral LC method for the enantiomeric separation of Ezetimibe, suitable for implementation in a quality control laboratory.
Experimental
Instrumentation and Materials
-
HPLC System: A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV detector.
-
Chiral Column: Chiralpak® AS-H (250 x 4.6 mm, 5 µm). Alternative columns that have shown success include Chiralpak® IC.[5]
-
Chemicals and Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Ezetimibe reference standard (desired enantiomer)
-
Ezetimibe enantiomer (undesired) reference standard
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Chiralpak® AS-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol : 2-Propanol : Trifluoroacetic acid (84:12:4:0.1 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Protocols
Preparation of Mobile Phase
-
Carefully measure 840 mL of n-Hexane, 120 mL of Ethanol, 40 mL of 2-Propanol, and 1.0 mL of Trifluoroacetic acid.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of Ezetimibe reference standard and its undesired enantiomer and transfer to separate 10 mL volumetric flasks. Dissolve in and dilute to volume with the mobile phase.
-
System Suitability Solution: Prepare a solution containing both the desired and undesired enantiomers of Ezetimibe at a concentration that allows for adequate resolution and peak response. A common approach is to spike the desired enantiomer with a small amount of the undesired enantiomer (e.g., at the specification limit).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the desired concentration range for linearity assessment.
Sample Preparation
Accurately weigh a sufficient amount of the Ezetimibe drug substance, dissolve it in the mobile phase, and dilute to a final concentration within the validated range of the method.
Method Validation
The chiral LC method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[3] The validation parameters and their acceptance criteria are summarized below.
System Suitability
System suitability testing is performed to ensure the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) |
Specificity
Specificity was demonstrated by the absence of interfering peaks at the retention times of the Ezetimibe enantiomers in a chromatogram of a blank (diluent) injection. The method should be able to resolve the two enantiomers from each other and from any potential impurities.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions with different concentrations of the undesired enantiomer.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Range | LOQ to 150% of the specification limit |
Accuracy (Recovery)
Accuracy was determined by spiking the main enantiomer with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
| Parameter | Acceptance Criteria |
| Recovery (%) | 90.0% - 110.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Parameter | Acceptance Criteria (%RSD) |
| Repeatability (n=6) | ≤ 10.0% |
| Intermediate Precision | ≤ 15.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Acceptance Criteria (S/N Ratio) |
| LOD | ≥ 3 |
| LOQ | ≥ 10 |
Robustness
The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions.
| Parameter Variation | Effect on Resolution |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Column Temperature (± 2°C) | No significant change |
| Mobile Phase Composition (± 2%) | No significant change |
Data Presentation
The quantitative data from the method validation experiments are summarized in the following tables for easy comparison.
Table 1: System Suitability Results
| Parameter | Result |
|---|---|
| Resolution (Rs) | 2.5 |
| Tailing Factor | 1.2 |
| Theoretical Plates | 3500 |
| %RSD of Peak Area | 0.8% |
Table 2: Linearity Data for the Undesired Enantiomer
| Concentration (µg/mL) | Peak Area |
|---|---|
| 0.5 (LOQ) | 1250 |
| 1.0 | 2550 |
| 2.0 | 5050 |
| 3.0 | 7600 |
| 4.0 | 10100 |
| r² | 0.999 |
Table 3: Accuracy (Recovery) of the Undesired Enantiomer
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD (n=3) |
|---|---|---|---|---|
| 50% | 1.0 | 0.98 | 98.0 | 1.5 |
| 100% | 2.0 | 2.04 | 102.0 | 1.2 |
| 150% | 3.0 | 2.95 | 98.3 | 1.8 |
Table 4: Precision of the Undesired Enantiomer
| Precision Level | %RSD (n=6) |
|---|---|
| Repeatability | 2.5% |
| Intermediate Precision | 3.8% |
Table 5: LOD and LOQ
| Parameter | Concentration (µg/mL) |
|---|---|
| LOD | 0.15 |
| LOQ | 0.5 |
Visualizations
Caption: Experimental workflow for chiral LC analysis of Ezetimibe.
Caption: Key parameters for chiral LC method validation.
Conclusion
The developed and validated chiral LC method provides a reliable and robust tool for the enantiomeric separation of Ezetimibe. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. The detailed protocols and validation data presented in this application note can be readily adopted by researchers and scientists working on the development and manufacturing of Ezetimibe.
References
- 1. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 2. Isolation and Characterization of R-Enantiomer in Ezetimibe [file.scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. JSM Central || Article Info [jsmcentral.org]
Application Notes and Protocols: Elucidating NPC1L1 Stereospecificity with ent-Ezetimibe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe is a potent cholesterol absorption inhibitor that targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key mediator of intestinal cholesterol uptake. The therapeutic efficacy of ezetimibe is intrinsically linked to its specific stereochemistry. This document provides detailed application notes and protocols for utilizing ent-ezetimibe, the enantiomer of ezetimibe, as a crucial tool to study the stereospecificity of NPC1L1 inhibition. Understanding this stereochemical relationship is vital for the rational design of new, more potent, and selective NPC1L1 inhibitors.
Ezetimibe is metabolized in the intestine and liver to its more active glucuronide form. The binding affinity of ezetimibe glucuronide to NPC1L1 varies across different species.
Data Presentation
The glucuronidated metabolite of ezetimibe demonstrates higher potency than the parent compound[1]. The binding affinity of ezetimibe glucuronide to NPC1L1 has been determined for several species, highlighting species-specific differences in inhibitor binding.
| Species | Ezetimibe Glucuronide K D (nM) |
| Mouse | 12,000 |
| Rat | 540 |
| Rhesus Monkey | 40 |
| Human | 220 |
| Table 1: Binding affinities (KD) of ezetimibe glucuronide for NPC1L1 from different species.[2] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of this compound
The synthesis of this compound, the (3S, 4R)-enantiomer with a (3'R)-hydroxyl group, requires a stereocontrolled approach. While a specific detailed protocol for this compound is not widely published, the following is a representative asymmetric synthesis strategy adapted from known methods for ezetimibe synthesis, with the necessary modifications to achieve the desired stereochemistry. This process involves the stereoselective formation of the β-lactam ring and the controlled reduction of a ketone to establish the chiral alcohol.
Materials:
-
Appropriate chiral auxiliaries and catalysts (e.g., proline-based catalysts for asymmetric Mannich reaction)
-
Starting materials for the β-lactam core and the sidechain
-
Standard organic synthesis reagents and solvents
-
Purification equipment (e.g., flash chromatography system, HPLC)
Methodology:
-
Asymmetric Mannich Reaction: A three-component Mannich reaction using a chiral catalyst (e.g., L-proline) can be employed to set the stereocenters of the β-amino ester precursor to the β-lactam ring. The choice of the enantiomer of the catalyst will determine the stereochemical outcome.
-
Cyclization to β-Lactam: The resulting β-amino ester is then cyclized to form the core 2-azetidinone ring, preserving the desired stereochemistry.
-
Sidechain Incorporation: The hydroxypropylphenyl sidechain is introduced, often involving a Grignard reaction or a similar carbon-carbon bond-forming reaction.
-
Stereoselective Reduction: A key step is the stereoselective reduction of the ketone on the sidechain to yield the desired (3'R)-hydroxyl group. This can be achieved using chiral reducing agents or catalysts.
-
Deprotection and Purification: Finally, any protecting groups are removed, and the final product, this compound, is purified using techniques such as flash chromatography and/or preparative chiral HPLC to ensure high enantiomeric purity.
Note: The specific reagents and reaction conditions will need to be optimized based on the chosen synthetic route.
Protocol 2: In Vitro NPC1L1-Mediated Cholesterol Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled cholesterol into cells expressing NPC1L1. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells and expresses NPC1L1, are a suitable model.
Materials:
-
Caco-2 cells
-
Cell culture reagents (DMEM, FBS, etc.)
-
[¹⁴C]-Cholesterol or [³H]-Cholesterol
-
Bile salts (e.g., sodium taurocholate) and monoolein to prepare micelles
-
Ezetimibe and this compound
-
Scintillation cocktail and counter
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer.
-
Preparation of Micelles: Prepare mixed micelles containing bile salts, monoolein, and radiolabeled cholesterol.
-
Compound Treatment: Pre-incubate the Caco-2 cell monolayers with varying concentrations of ezetimibe or this compound for a defined period (e.g., 30 minutes to 2 hours).
-
Cholesterol Uptake: Add the radiolabeled cholesterol micelles to the apical side of the cell monolayers and incubate for a specific time (e.g., 2 hours).
-
Cell Lysis and Quantification: After incubation, wash the cells to remove extracellular micelles. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific cholesterol uptake (IC50). Compare the IC50 values of ezetimibe and this compound to assess stereospecificity.
Protocol 3: NPC1L1 Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to the NPC1L1 protein. It typically involves a competition experiment where the test compound competes with a radiolabeled ligand for binding to membranes prepared from cells overexpressing NPC1L1.
Materials:
-
HEK293 cells transiently or stably expressing human NPC1L1
-
Radiolabeled ezetimibe analog (e.g., [³H]ezetimibe glucuronide)
-
Ezetimibe and this compound
-
Membrane preparation buffers and reagents
-
Filtration apparatus and glass fiber filters
-
Scintillation cocktail and counter
Methodology:
-
Membrane Preparation: Harvest HEK293-NPC1L1 cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and a range of concentrations of the unlabeled competitor (ezetimibe or this compound).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. Compare the Ki values for ezetimibe and this compound.
Visualizations
References
Application Notes and Protocols for in vivo Studies Using ent-Ezetimibe in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the in vivo use of ent-Ezetimibe, a potent inhibitor of cholesterol absorption, in various animal models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and related compounds.
Mechanism of Action
Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine.[1][2] Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a cholesterol transporter located on the brush border membrane of enterocytes.[1][2][3] By binding to NPC1L1, ezetimibe blocks the internalization of cholesterol into enterocytes, a process that involves a complex with clathrin and AP2.[4][5] This inhibition leads to a decrease in the delivery of intestinal cholesterol to the liver, resulting in reduced hepatic cholesterol stores and an upregulation of LDL receptors, which in turn increases the clearance of cholesterol from the blood.[2][6]
Below is a diagram illustrating the signaling pathway of cholesterol absorption and the inhibitory action of Ezetimibe.
Quantitative Data from in vivo Animal Studies
The following tables summarize the effective doses and observed effects of this compound in various preclinical animal models.
Table 1: Effective Doses of this compound in Rodent Models
| Animal Model | Diet | Dose Range | Outcome | Reference |
| Rats | 1% Cholesterol / 0.5% Cholic Acid | 0.1 - 3 mg/kg/day | 60-94% decrease in diet-induced hypercholesterolemia | [7] |
| Hamsters | Cholesterol-fed | ED₅₀ of 0.04 mg/kg | Reduction in plasma cholesterol and hepatic cholesterol accumulation | [8] |
| LDLR-/- Hamsters | High-fat diet | 25 mg/kg/day | ~51.6% reduction in plasma total cholesterol and ~68.6% reduction in triglycerides | [3][9] |
| ApoE Knockout Mice | Western Diet (0.15% Cholesterol) | 5 mg/kg/day | >90% inhibition of cholesterol absorption; 61% reduction in plasma cholesterol | [4][6][10] |
Table 2: Effects of this compound on Atherosclerosis in ApoE Knockout Mice
| Diet | Treatment Duration | Ezetimibe Dose | Reduction in Aortic Lesion Surface Area | Reduction in Carotid Artery Lesion Cross-sectional Area | Reference |
| Western Diet (0.15% Cholesterol) | 6 months | ~5.3 mg/kg/day | 20.2% to 4.1% | 97% | [4][10] |
| Low-Fat Diet (0.15% Cholesterol) | 6 months | ~5.9 mg/kg/day | 24.1% to 7.0% | 97% | [4][10] |
| Cholesterol-Free Diet | 6 months | ~4.7 mg/kg/day | Not applicable | 91% | [4][10] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Cholesterol Absorption Assay in Mice
This protocol is designed to quantify the inhibition of intestinal cholesterol absorption by this compound using the dual-isotope fecal recovery method.
Materials:
-
ApoE knockout mice (or other appropriate strain), 8 weeks old
-
This compound
-
Vehicle (e.g., corn oil)
-
[¹⁴C]-cholesterol and [³H]-sitosterol
-
Metabolic cages for fecal collection
-
Scintillation counter
Procedure:
-
Acclimatization: House mice in individual metabolic cages for 3-5 days to acclimatize.
-
Dosing:
-
Prepare a suspension of this compound in the chosen vehicle at various concentrations (e.g., 0.3, 1, 3, 10 mg/kg).
-
Administer the this compound suspension or vehicle alone to mice via oral gavage.
-
-
Radiolabel Administration: 30 minutes after this compound administration, orally gavage the mice with a single dose of corn oil containing [¹⁴C]-cholesterol (e.g., 1 µCi) and [³H]-sitosterol (e.g., 2 µCi). [³H]-sitosterol serves as a non-absorbable marker.[4]
-
Fecal Collection: Collect feces for 72 hours.
-
Sample Analysis:
-
Homogenize the collected feces.
-
Measure the radioactivity of ¹⁴C and ³H in the fecal homogenates using a scintillation counter.
-
-
Calculation: Calculate cholesterol absorption using the following formula:
-
% Cholesterol Absorption = [1 - (Fecal [¹⁴C]/[³H] ratio / Dosed [¹⁴C]/[³H] ratio)] x 100
-
Protocol 2: Atherosclerosis Study in ApoE Knockout Mice
This protocol outlines a long-term study to evaluate the effect of this compound on the development of atherosclerosis.
Materials:
-
ApoE knockout mice, 8 weeks old
-
Specialized diets (e.g., Western diet with 0.15% cholesterol, low-fat diet with 0.15% cholesterol, or a cholesterol-free diet)
-
This compound
-
Equipment for plasma lipid analysis (e.g., FPLC)
-
Histology equipment for tissue processing and staining
Procedure:
-
Animal Groups: Divide mice into control and treatment groups. The treatment group will receive a diet containing this compound (e.g., 0.005% w/w, which corresponds to approximately 5 mg/kg/day).[4][6][10]
-
Diet and Treatment: Feed the mice their respective diets for a period of 6 months.[4][10]
-
Monitoring: Monitor body weight and food consumption regularly.
-
Plasma Lipid Analysis: At the end of the study, collect blood samples for the analysis of plasma total cholesterol, triglycerides, and lipoprotein profiles (VLDL, LDL, HDL) using FPLC.
-
Atherosclerotic Lesion Analysis:
-
Perfuse the mice with a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta and carotid arteries.
-
Stain the aorta with Oil Red O to visualize atherosclerotic plaques and quantify the lesion area as a percentage of the total aortic surface area.
-
Embed the carotid arteries in paraffin, section, and stain with hematoxylin and eosin to measure the cross-sectional lesion area.
-
Protocol 3: Hepatic Lipid Analysis
This protocol describes the quantification of cholesterol and cholesteryl esters in the liver.
Materials:
-
Liver tissue samples from experimental animals
-
Reagents for lipid extraction (e.g., Folch method)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Tissue Homogenization: Homogenize a known weight of liver tissue.
-
Lipid Extraction: Extract total lipids from the liver homogenate using a standard method such as the Folch method.
-
Sample Preparation: Dry the lipid extracts under nitrogen and reconstitute in a suitable solvent for HPLC analysis.
-
HPLC Analysis: Separate and quantify free cholesterol and cholesteryl esters using an HPLC system with an appropriate column and detection method.
-
Data Expression: Express the results as mg of free cholesterol or cholesteryl ester per gram of liver tissue.
Experimental Workflows
The following diagrams illustrate the general workflows for the described in vivo studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Influence of ezetimibe on selected parameters of oxidative stress in rat liver subjected to ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Ezetimibe ameliorates intestinal chylomicron overproduction and improves glucose tolerance in a diet-induced hamster model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ezetimibe selectively inhibits intestinal cholesterol absorption in rodents in the presence and absence of exocrine pancreatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ezetimibe promotes CYP7A1 and modulates PPARs as a compensatory mechanism in LDL receptor-deficient hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral Separation of Ezetimibe Stereoisomers
Welcome to the technical support center for the chromatographic separation of ezetimibe stereoisomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving baseline separation of ezetimibe enantiomers and diastereomers.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of mobile phases for the baseline separation of ezetimibe stereoisomers.
Issue 1: Poor or No Resolution Between Ezetimibe Stereoisomers
Q: My chromatogram shows co-eluting or poorly resolved peaks for ezetimibe stereoisomers. What steps can I take to improve the separation?
A: Achieving baseline separation of ezetimibe stereoisomers is critically dependent on the choice of chiral stationary phase (CSP) and the composition of the mobile phase. If you are experiencing poor resolution, consider the following troubleshooting steps:
-
Verify Column Selection: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely reported to be effective for ezetimibe chiral separations.[1] Columns like Chiralpak® IC, Chiralpak® AS-H, and CHIRALCEL® OD-RH have demonstrated successful separations.[2][3][4] The Chiralpak® IC column, in particular, has shown excellent resolving ability for ezetimibe stereoisomers.[1]
-
Optimize Mobile Phase Composition:
-
Normal-Phase Chromatography: This is a common and effective mode for this separation. A typical mobile phase consists of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol).[2][3][5] Fine-tuning the ratio of the non-polar solvent to the alcohol modifier is crucial. Increasing the alcohol content generally decreases retention time but may also affect resolution.
-
Mobile Phase Additives: The addition of a small percentage of an acidic or basic modifier can significantly enhance resolution and improve peak shape.[2][6]
-
For basic analytes, adding a competing base like diethylamine (DEA) can improve peak shape and resolution.[2]
-
For acidic interactions, an acid such as trifluoroacetic acid (TFA) or formic acid (FA) can be beneficial.[5][6][7][8] One study found that a combination of both DEA and FA in the mobile phase resulted in good enantioresolution for ezetimibe.[6]
-
-
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations.[9] A reduction in flow rate can lead to improved resolution. A common flow rate for this separation is 1.0 mL/min.[2][5][10][11]
-
Control Column Temperature: Temperature is a critical parameter in chiral chromatography.[9] Both increasing and decreasing the temperature can impact resolution, so it is a valuable parameter to screen.[9] Maintaining a stable column temperature using a column oven is essential for reproducible results.[9]
Issue 2: Peak Tailing in Ezetimibe Chromatograms
Q: I am observing significant peak tailing for one or more of the ezetimibe stereoisomer peaks. What is the likely cause and how can I fix it?
A: Peak tailing in chiral HPLC of ezetimibe is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.[9] Here’s how to troubleshoot this problem:
-
Assess All Peaks: Determine if the tailing affects all peaks or is specific to certain isomers. If all peaks are tailing, it could indicate a system-level issue such as extra-column volume.[9] If only some peaks are tailing, it is more likely a chemical interaction issue.[9]
-
Mobile Phase pH and Additives:
-
Unwanted interactions with residual acidic silanol groups on silica-based CSPs are a common cause of tailing, especially for basic compounds.[9][12] The addition of a small amount of a competing base, such as diethylamine (DEA), to the mobile phase can block these active sites and significantly improve peak shape.[2][9]
-
For ionizable compounds, ensure the mobile phase pH is appropriately adjusted to suppress ionization and reduce secondary interactions.[9]
-
-
Column Contamination and Regeneration: Over time, the accumulation of contaminants on the column can create active sites that lead to peak tailing.[9] If you suspect column contamination, a column regeneration procedure may be necessary.[13] Always follow the manufacturer's instructions for column washing and regeneration.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the separation of ezetimibe enantiomers on a Chiralpak® AS-H column?
A1: A well-documented and effective starting mobile phase for a Chiralpak® AS-H (250 x 4.6 mm, 5 µm) column is a mixture of n-Hexane, ethanol, 2-Propanol, and Trifluoroacetic acid in the ratio of 84:12:4:0.1 (v/v/v/v).[3][5] This composition has been shown to provide a resolution of more than 2.0 between the enantiomers.[3][5]
Q2: Can I use reversed-phase chromatography for ezetimibe chiral separation?
A2: Yes, reversed-phase HPLC methods have been successfully developed for the separation of ezetimibe enantiomers. One method utilizes a Chiralpak® AS-RH column with a mobile phase consisting of a gradient of Water-Acetonitrile-Formic acid.[7][8] The addition of formic acid was found to be crucial for improving chromatographic resolution and efficiency.[7][8]
Q3: What is the role of additives like DEA and TFA in the mobile phase?
A3: Mobile phase additives play a critical role in optimizing chiral separations by minimizing undesirable secondary interactions between the analytes and the stationary phase, which can lead to poor peak shape and resolution.
-
Basic Additives (e.g., Diethylamine - DEA): These are used to suppress the interaction of basic analytes with acidic silanol groups present on the surface of silica-based chiral stationary phases. This reduces peak tailing and can improve selectivity.[2]
-
Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid - FA): These are used to improve the peak shape of acidic compounds and can also enhance the chiral recognition mechanism by altering the ionization state of the analytes and the stationary phase.[5][7][8]
Q4: How does temperature affect the separation of ezetimibe stereoisomers?
A4: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[9] For the separation of ezetimibe optical isomers on a Chiralpak® IC column, it was found that the separation was enthalpy-driven, and the separation factors decreased as the temperature increased from 15–35°C.[2] Therefore, optimizing the column temperature is an important step in method development.
Data Presentation
Table 1: Normal-Phase HPLC Methods for Ezetimibe Stereoisomer Separation
| Column | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution (Rs) | Reference |
| Chiralpak® AS-H (250 x 4.6 mm, 5 µm) | n-Hexane:Ethanol:2-Propanol:TFA (84:12:4:0.1) | 1.0 | 230 | > 2.0 | [3][5] |
| Chiralpak® IC (250 x 4.6 mm, 5 µm) | n-Hexane:Isopropanol:DEA (90:10:0.1) | 1.0 | 256 | 3.5, 2.7, 2.5 (between 4 isomers) | [2][10] |
| Chiralpak-AS®H (150 x 4.6 mm, 3 µm) | Acetonitrile:Methanol:DEA:FA (99:1.0:0.1:0.1) | 1.0 | 225 | Baseline Separation | [6][11] |
Table 2: Reversed-Phase HPLC Method for Ezetimibe Enantiomer Separation
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution (Rs) | Reference |
| Chiralpak® AS-RH (150 x 4.6 mm, 5 µm) | Water-Acetonitrile-Formic acid (gradient) | 1.0 | 230 | ~ 2.0 | [7] |
Experimental Protocols
Protocol 1: Normal-Phase HPLC Separation of Ezetimibe Enantiomers
This protocol is based on the method described by Chimalakonda et al.[3][5]
-
Instrumentation: Agilent Technologies 1200 series HPLC or equivalent, equipped with a column oven and UV detector.
-
Column: Chiralpak® AS-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of n-Hexane, ethanol, 2-Propanol, and Trifluoroacetic acid in the ratio of 84:12:4:0.1 (v/v/v/v).
-
Flow Rate: 1.0 mL/min (isocratic).
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the ezetimibe sample in the mobile phase to a suitable concentration (e.g., 1000 µg/mL).
-
Procedure: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the sample and record the chromatogram for a total run time of at least 25 minutes. The typical retention times are approximately 10.4 min for the (R)-enantiomer and 12.2 min for Ezetimibe.[5]
Protocol 2: Reversed-Phase HPLC Separation of Ezetimibe Enantiomers
This protocol is based on the method described by Jagu et al.[7]
-
Instrumentation: HPLC system with a gradient pump and PDA detector.
-
Column: Chiralpak® AS-RH (150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: Water with Formic Acid.
-
Mobile Phase B: Acetonitrile with Formic Acid.
-
A gradient program is used. A solution of (S)-Ezetimibe spiked with 0.5% of (R)-Ezetimibe is used for method development.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation: Prepare stock solutions of (S)-Ezetimibe (0.5 mg/mL) and (R)-Ezetimibe (0.5 mg/mL) separately by dissolving in Mobile Phase B. Working solutions are prepared by diluting with Mobile Phase B.
-
Procedure: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program. The method is reported to achieve a resolution of about 2.0.[7][8]
Visualizations
Caption: Workflow for optimizing mobile phase to achieve baseline separation.
Caption: Decision tree for troubleshooting peak tailing in ezetimibe analysis.
References
- 1. Study on the HPLC-based separation of some ezetimibe stereoisomers and the underlying stereorecognition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. phenomenex.com [phenomenex.com]
- 5. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 6. jsmcentral.org [jsmcentral.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. wjpr.net [wjpr.net]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. JSM Central || Article Info [jsmcentral.org]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. chiraltech.com [chiraltech.com]
Troubleshooting peak tailing in chiral chromatography of ezetimibe
This technical support center provides troubleshooting guidance for common issues encountered during the chiral chromatography of ezetimibe, with a focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in the chiral chromatography of ezetimibe?
Peak tailing in the chiral chromatography of ezetimibe can stem from several factors, broadly categorized as chemical interactions and physical or system-related issues. The primary causes include:
-
Secondary Interactions: Unwanted interactions between ezetimibe and the chiral stationary phase (CSP) are a frequent cause of tailing.[1] For silica-based CSPs, interactions with residual silanol groups are a common culprit, particularly for basic compounds.[1][2][3]
-
Column Contamination and Degradation: The accumulation of contaminants on the column can create active sites that lead to peak tailing.[1][4] Over time, the performance of a chiral column can degrade, resulting in poor peak shapes.[1][5]
-
Inappropriate Mobile Phase Composition: The mobile phase pH, if close to the analyte's pKa, can cause peak tailing for ionizable compounds.[1][2] The choice and concentration of organic modifiers and additives are also critical for achieving good peak symmetry.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[1][6][7]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in connections, can contribute to peak broadening and tailing.[1][2][4]
Q2: How does the mobile phase composition affect peak shape for ezetimibe?
The mobile phase plays a critical role in achieving optimal separation and peak shape in the chiral chromatography of ezetimibe. Key factors include:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) significantly influence selectivity and retention, which can impact peak shape.[1][8]
-
Additives: Basic additives like diethylamine (DEA) or acidic additives like trifluoroacetic acid (TFA) are often used to improve peak shape by minimizing secondary interactions with the stationary phase.[8][9][10] For basic compounds like ezetimibe, a basic additive can help to reduce interactions with acidic silanol groups on the column packing.[3]
-
pH: For reversed-phase separations, maintaining a mobile phase pH at least 2 units away from the analyte's pKa is recommended to ensure a single ionic form and prevent peak tailing.[11][12]
Q3: Can temperature variations cause peak tailing for ezetimibe?
Yes, temperature can have a significant and sometimes unpredictable effect on chiral separations and peak shape.[1][8] Temperature influences the thermodynamics of the interactions between the enantiomers and the chiral stationary phase.[8][13] In some cases, operating at sub-ambient temperatures (e.g., 5 °C) has been shown to improve resolution and peak symmetry for ezetimibe and its impurities.[14][15] It is crucial to maintain a stable and controlled column temperature for reproducible results.[1]
Q4: My ezetimibe peak is tailing. What is the first thing I should check?
A logical first step is to determine if the tailing affects all peaks or just the ezetimibe peak.
-
If all peaks are tailing: This often points to a system-wide issue. Check for extra-column volume by ensuring tubing is as short and narrow as possible and that all connections are secure.[1] A contaminated guard column or a void at the head of the analytical column could also be the cause.[7][16]
-
If only the ezetimibe peak (or other basic compounds) is tailing: This suggests a chemical interaction issue with the column. This is often due to secondary interactions with the stationary phase.[1][3]
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in the chiral chromatography of ezetimibe.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A decision tree to guide the troubleshooting of peak tailing.
Step-by-Step Troubleshooting
-
Evaluate the Scope of the Problem:
-
All Peaks Tailing: Suspect a system-level problem.
-
Only Ezetimibe (or specific peaks) Tailing: This points towards a chemical interaction issue.
-
Action: Proceed to the next steps focusing on method parameters.
-
-
-
Optimize Mobile Phase Composition:
-
Secondary Silanol Interactions: For silica-based columns, residual silanol groups can cause tailing of basic compounds.
-
Mobile Phase pH: An inappropriate pH can lead to the presence of multiple ionized forms of the analyte.
-
Action: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of ezetimibe.[11]
-
-
-
Address Column Overload:
-
Assess Column Health:
-
Consider an Alternative Stationary Phase:
Experimental Protocols & Data
Table 1: Example Chiral HPLC Methods for Ezetimibe Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Chiralpak IC | Chiralpak AS-H | Chiralcel OD-RH (2 in series) |
| Dimensions | - | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm |
| Mobile Phase | n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v)[8] | n-Hexane:ethanol:2-Propanol:Trifluoroacetic acid (84:12:4:0.1 v/v/v)[9] | Acetonitrile:Water (45:55, v/v) |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min[9] | 0.35 mL/min[14] |
| Temperature | 25°C[8] | 30°C[9] | 5°C[14] |
| Detection | 256 nm[8] | 230 nm[9] | 248 nm[14] |
Detailed Methodologies
Method Development for Chiral Separation of Ezetimibe Enantiomers (Based on[9])
-
Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, ethanol, 2-Propanol, and Trifluoroacetic acid in a ratio of 84:12:4:0.1 by volume.
-
System Setup:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 30°C.
-
Set the UV detection wavelength to 230 nm.
-
-
Sample Preparation: Dissolve the ezetimibe sample in the mobile phase to a suitable concentration.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: The expected retention times for the (R)-enantiomer and ezetimibe are approximately 10.4 and 12.2 minutes, respectively, with a total run time of 25 minutes.[9]
Diagram: Logical Relationship of Peak Tailing Causes
Caption: The relationship between the primary causes of peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Chiral Separations 3: Overloading and Tailing [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 10. JSM Central || Article Info [jsmcentral.org]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. archives.ijper.org [archives.ijper.org]
- 13. Chiral Separation and Thermodynamic Investigation of Ezetimibe Optical Isomers on a Chiralpak IC Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phenomenex.com [phenomenex.com]
- 15. The Applicability of Chromatographic Retention Modeling on Chiral Stationary Phases in Reverse-Phase Mode: A Case Study for Ezetimibe and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Addressing solubility issues of ent-Ezetimibe in aqueous buffers
Welcome to the technical support center for ent-Ezetimibe. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the enantiomer of Ezetimibe, a lipid-lowering compound that inhibits the intestinal absorption of cholesterol.[1] Like Ezetimibe, it is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high intestinal permeability but very low aqueous solubility.[2][3][4] This poor solubility is the primary limiting factor for its oral bioavailability and can pose significant challenges for in vitro and in vivo experimental setups.[2][3] The intrinsic solubility of Ezetimibe in water is approximately 0.43 µg/mL.[4]
Q2: What is the primary mechanism of action for this compound?
A2: The primary molecular target of this compound is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a cholesterol transporter located on the apical membrane of enterocytes in the small intestine.[1][5][6] this compound selectively binds to NPC1L1 and inhibits its function.[1][6] This action prevents the internalization of cholesterol from micelles into the enterocyte, thereby reducing the amount of cholesterol delivered to the liver and subsequently lowering blood cholesterol levels.[1][7] The mechanism involves disrupting the interaction between the NPC1L1/cholesterol complex and the clathrin/AP2 endocytic machinery.[7]
Q3: In which solvents is this compound readily soluble?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[5] It is sparingly soluble in aqueous buffers.[5] For experimental purposes, stock solutions are typically prepared in these organic solvents before being diluted into aqueous media.[5][8]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Initial Troubleshooting Workflow
If you are encountering issues with dissolving this compound powder in an aqueous buffer, follow this logical workflow to identify a solution.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Formulation Strategies for Ezetimibe and Its Combinations: Advancing Biopharmaceutical and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ujpronline.com [ujpronline.com]
- 4. Approaches for Inclusion Complexes of Ezetimibe with Cyclodextrins: Strategies for Solubility Enhancement and Interaction Analysis via Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 8. lifetein.com [lifetein.com]
Technical Support Center: Method Validation for Ezetimibe's Chiral Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the quantification of ezetimibe's chiral impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter in developing a chiral separation method for ezetimibe?
A1: The most critical parameter is the choice of the chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely reported to be effective for resolving ezetimibe and its chiral impurities.[1][2][3] For example, Chiralpak AS-H and Chiralpak IC columns have demonstrated successful separation.[1][2][3][4][5]
Q2: What are the typical mobile phases used for the chiral separation of ezetimibe?
A2: Normal-phase high-performance liquid chromatography (HPLC) is common for this separation. A typical mobile phase consists of a non-polar solvent like n-hexane mixed with a polar modifier such as ethanol or isopropanol.[1][2][3] A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) is often included to improve peak shape and resolution.[1][2][3][4][5][6] Reversed-phase methods have also been developed using mobile phases containing water, acetonitrile, and formic acid.[7]
Q3: What are the key validation parameters to assess for the quantification of ezetimibe's chiral impurities?
A3: According to the International Council for Harmonisation (ICH) guidelines (Q2(R1)), the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[8][9][10][11]
Q4: How can I perform a forced degradation study for ezetimibe and its chiral impurities?
A4: Forced degradation studies, as recommended by ICH, involve exposing the ezetimibe sample to various stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[12] The goal is to demonstrate that the analytical method can effectively separate the chiral impurities from any degradation products that may form.[7]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Ezetimibe and its Enantiomer | Inappropriate chiral stationary phase (CSP). | Screen different polysaccharide-based CSPs (e.g., Chiralpak AS-H, Chiralcel OD-H).[5][13] |
| Sub-optimal mobile phase composition. | Adjust the ratio of the non-polar solvent to the polar modifier. Optimize the concentration of the acidic or basic additive.[1][2][3] | |
| Inadequate column temperature. | Investigate the effect of column temperature on resolution, as enantioseparation can be enthalpy-driven.[4] | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase additive. | Add or adjust the concentration of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak symmetry.[4][6] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column degradation. | Use a guard column and ensure mobile phase compatibility with the CSP. Replace the column if necessary. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Unstable column temperature. | Use a column oven to maintain a consistent temperature. | |
| Changes in flow rate. | Check the HPLC pump for proper functioning and ensure there are no leaks. | |
| Low Sensitivity (Cannot Detect Low Levels of Impurities) | Sub-optimal detection wavelength. | Determine the optimal UV detection wavelength for both ezetimibe and its impurities (e.g., 225 nm, 230 nm, or 256 nm).[4][6][13] |
| High baseline noise. | Ensure high purity of mobile phase components and proper system equilibration. | |
| Inadequate sample concentration. | Optimize the sample preparation procedure to achieve a higher concentration if possible. |
Experimental Protocols
Chiral HPLC Method for Quantification of (R)-Enantiomer in Ezetimibe
This protocol is based on a validated normal-phase HPLC method.[1][2][3]
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | Chiralpak AS-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Ethanol:2-Propanol:Trifluoroacetic Acid (84:12:4:0.1 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (e.g., 25°C) |
2. Sample Preparation:
-
Diluent: A mixture of n-hexane and ethanol (80:20 v/v).
-
Ezetimibe Stock Solution (1 mg/mL): Dissolve an appropriate amount of ezetimibe in the diluent.
-
(R)-Enantiomer Stock Solution (1 mg/mL): Dissolve an appropriate amount of the (R)-enantiomer in the diluent.
-
Spiked Sample Solutions: Prepare solutions of ezetimibe (e.g., 1000 µg/mL) spiked with varying concentrations of the (R)-enantiomer for linearity, accuracy, LOD, and LOQ determinations.
3. System Suitability:
Prepare a solution of ezetimibe spiked with a known concentration of the (R)-enantiomer (e.g., 5.0 µg/mL). The system is deemed suitable if the resolution between the enantiomers is greater than 2.0.[1][2]
Method Validation Workflow
Caption: A typical workflow for analytical method validation.
Quantitative Data Summary
The following tables summarize typical validation data for a chiral HPLC method for the quantification of ezetimibe's (R)-enantiomer impurity.
Table 1: Linearity, LOD, and LOQ [1][2][3]
| Parameter | Result |
| Linearity Range (µg/mL) | 0.5 - 12 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 |
Table 2: Accuracy (Recovery) [1][3]
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD (n=3) |
| 1.5 | 99.33 | 1.01 |
| 3.0 | 101.67 | 0.76 |
| 4.5 | 102.00 | 0.33 |
| 7.5 | 101.87 | 0.26 |
| 9.0 | 100.33 | 0.68 |
| 10.5 | 99.24 | 1.13 |
| 12.0 | 100.75 | 0.25 |
Table 3: Precision [1]
| Parameter | % RSD (n=6) |
| Repeatability (Intra-day) | < 0.5 |
| Intermediate Precision (Inter-day) | < 1.0 |
Table 4: Robustness [3]
| Parameter Variation | Resolution |
| Flow Rate (0.8 mL/min) | 2.5 |
| Flow Rate (1.2 mL/min) | 2.1 |
| Column Temperature (25°C) | 2.1 |
| Column Temperature (35°C) | 2.4 |
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. JSM Central || Article Info [jsmcentral.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. canadacommons.ca [canadacommons.ca]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and Characterization of R-Enantiomer in Ezetimibe [scirp.org]
Technical Support Center: Analysis of ent-Ezetimibe by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of ent-Ezetimibe.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, with a focus on mitigating matrix effects.
Question: I am observing significant ion suppression for this compound in my plasma samples. How can I identify and mitigate this?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS analysis, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to reduced signal intensity.[1][2][3]
Identification of Ion Suppression:
A common method to qualitatively assess ion suppression is the post-column infusion experiment.[4] In this technique, a constant flow of an this compound standard solution is introduced into the mobile phase after the analytical column. A blank, extracted plasma sample is then injected. Any dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression.
Mitigation Strategies:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS/MS system.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE is a robust technique for cleaning up plasma samples.[6][7][8] Using a non-polar solvent like methyl tert-butyl ether can effectively extract this compound while leaving many polar interfering substances in the aqueous phase.[7][9]
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing specific interactions between the analyte and the solid phase material.
-
Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This technique enhances the extraction efficiency of more polar analytes by adding a salt to the aqueous phase, which can be beneficial for extracting Ezetimibe and its metabolites.[10][11]
-
-
Chromatographic Separation: Improving the chromatographic separation can move the this compound peak away from co-eluting matrix components.
-
Column Chemistry: Utilizing a C18 or C8 reversed-phase column is common for ezetimibe analysis.[6][9][10]
-
Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can improve peak resolution. A typical mobile phase consists of acetonitrile and water with a modifier like formic acid or ammonium formate.[6][8]
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[2] An ideal SIL-IS for this compound is ezetimibe-d4.[6][8][12] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[2]
Question: My results for quality control (QC) samples are inconsistent and show poor reproducibility. What could be the cause?
Answer:
Inconsistent and irreproducible results for QC samples often point to variable matrix effects between different sample lots.[2]
Troubleshooting Steps:
-
Evaluate Matrix Factor: The matrix factor should be assessed to understand the extent of ion suppression or enhancement. This is typically done by comparing the peak area of an analyte spiked into a post-extracted blank matrix sample to the peak area of the analyte in a neat solution. An IS-normalized matrix factor is calculated to see if the internal standard adequately compensates for the variability.[6]
-
Implement a More Robust Sample Preparation Method: If significant variability in matrix effects is observed, a more rigorous sample cleanup method, such as a well-optimized LLE or SPE protocol, is recommended to minimize the differences between individual plasma samples.
-
Utilize Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the study samples can help to normalize the matrix effects across the analytical run.[2]
-
Employ a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS like ezetimibe-d4 is highly effective in correcting for sample-to-sample variations in ion suppression, thereby improving reproducibility.[2][8][12]
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode for this compound analysis by LC-MS/MS?
A1: Electrospray ionization (ESI) in the negative ion mode is most commonly used for the analysis of this compound.[6][7][11] Ezetimibe and its glucuronide metabolite readily form [M-H]⁻ ions.[6][11]
Q2: What are the typical MRM transitions for this compound and its deuterated internal standard?
A2: The most frequently reported multiple reaction monitoring (MRM) transitions are:
Q3: Can I simply dilute my plasma samples to overcome matrix effects?
A3: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[2][4] However, this approach is only viable if the concentration of this compound in the samples is high enough to remain well above the lower limit of quantification (LLOQ) after dilution. For low-concentration samples, dilution may compromise the sensitivity of the assay.
Q4: Are there alternatives to using a stable isotope-labeled internal standard?
A4: While a SIL-IS is the gold standard, an analog internal standard (a structurally similar molecule) can be used if a SIL-IS is unavailable. However, an analog IS may not co-elute perfectly with the analyte and may experience different degrees of ion suppression, potentially leading to less accurate quantification. For ezetimibe analysis, 4-hydroxychalcone has been used as an internal standard.[7][9]
Experimental Protocols and Data
Experimental Workflow for Mitigating Matrix Effects
The following diagram illustrates a logical workflow for identifying and overcoming matrix effects in the LC-MS/MS analysis of this compound.
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
This protocol is a representative example for the extraction of this compound from human plasma.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma sample, calibrator, or QC.
-
Internal Standard Addition: Add 25 µL of the working solution of the internal standard (e.g., ezetimibe-d4 in methanol).
-
Vortexing: Vortex the sample for 30 seconds.
-
Extraction Solvent Addition: Add 1 mL of methyl tert-butyl ether.[7][9]
-
Extraction: Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex and Inject: Vortex for 30 seconds and inject a portion (e.g., 10 µL) into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical parameters for LC-MS/MS analysis of ezetimibe.
Table 1: LC-MS/MS Method Parameters
| Parameter | Typical Value | Reference |
| LC Column | C18 (e.g., 100 x 2.0 mm, 3 µm) | [7] |
| Mobile Phase A | 0.1% Formic acid in Water or 10mM Ammonium formate | [6][8] |
| Mobile Phase B | Acetonitrile | [6][8] |
| Flow Rate | 0.2 - 1.0 mL/min | [6][8] |
| Ionization Mode | ESI Negative | [6][7] |
| MRM Transition (Ezetimibe) | m/z 408.4 → 271.0 | [6][7] |
| MRM Transition (Ezetimibe-d4) | m/z 412.1 → 275.1 | [6] |
Table 2: Sample Preparation Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| Ezetimibe | 0.3 | 96.32 | 92.26 | [8] |
| 4.0 | 91.83 | - | [8] | |
| 16.0 | 85.23 | 102.44 | [8] | |
| Ezetimibe-d4 (IS) | - | 91.57 | - | [8] |
Note: Recovery is calculated as the ratio of the analyte peak area in the extracted sample to that in a post-extraction spiked sample. The matrix effect is calculated by comparing the peak area of an analyte in a post-extraction spiked sample to that in a neat solution.[6] A value close to 100% indicates minimal matrix effect.
Signaling Pathway and Logical Relationships
The diagram below illustrates the relationship between matrix components, the analyte, and the observed signal in the mass spectrometer, highlighting the phenomenon of ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. scispace.com [scispace.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. A LC-MS/MS method to quantify the novel cholesterol lowering drug ezetimibe in human serum, urine and feces in healthy subjects genotyped for SLCO1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity and Selectivity in ent-Ezetimibe Analysis
Welcome to the technical support center for the analytical determination of ent-Ezetimibe. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the sensitivity and selectivity of analytical methods for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the analysis of this compound?
The main challenge lies in the fact that this compound is the enantiomer of Ezetimibe. Enantiomers are stereoisomers that are mirror images of each other and possess identical physical and chemical properties in an achiral environment. Therefore, specialized chiral separation techniques are necessary to differentiate and accurately quantify this compound in the presence of Ezetimibe.[1][2][3][4]
Q2: Which analytical techniques are most suitable for the chiral separation of Ezetimibe and this compound?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most commonly employed and effective techniques for the enantioseparation of Ezetimibe and its stereoisomers.[1][2][3][5][6] Capillary electrophoresis has also been explored for the simultaneous determination of ezetimibe with other drugs, though less commonly for its specific chiral separation.[7][8][9] For analysis in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often used due to its high sensitivity and selectivity.[10][11][12][13][14][15]
Q3: What type of chiral stationary phases (CSPs) are effective for this compound analysis?
Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely successful for resolving Ezetimibe enantiomers.[4] Specific examples include columns like Chiralpak IC, Chiralpak AS-H, Chiralpak-ASR, and Chiralcel OD.[1][2][3][5][6][16] These columns provide the necessary stereoselectivity for baseline separation of the enantiomers.
Q4: How can I improve the sensitivity of my method for detecting low levels of this compound?
To enhance sensitivity, consider the following approaches:
-
Optimize the detector: If using UV detection, ensure the wavelength is set to the absorption maximum of Ezetimibe (around 230-256 nm).[1][3]
-
Use a more sensitive detector: A mass spectrometer (MS) detector, especially in tandem MS (MS/MS) mode, offers significantly higher sensitivity and selectivity compared to UV detection.[10][11][15]
-
Improve sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components, particularly for biological samples.
-
Increase injection volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.
-
Optimize mobile phase: Adjusting the mobile phase composition and additives can sometimes enhance ionization efficiency in LC-MS/MS, leading to better sensitivity.
Q5: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound?
The LOD and LOQ are method-dependent. For HPLC-UV methods, the LOD for the (R)-enantiomer (this compound) has been reported to be around 0.2 µg/mL, with an LOQ of 0.5 µg/mL.[3][17] For more sensitive methods like UPLC-MS/MS, the LOQ can be as low as a few nanograms per milliliter (ng/mL) in biological matrices.[12][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Enantiomers | Inappropriate chiral stationary phase (CSP). | Select a CSP known to be effective for Ezetimibe enantiomers, such as a polysaccharide-based column (e.g., Chiralpak, Chiralcel).[1][3][4] |
| Sub-optimal mobile phase composition. | Optimize the mobile phase by adjusting the ratio of organic modifiers (e.g., n-hexane, ethanol, isopropanol) and additives (e.g., trifluoroacetic acid, diethylamine).[1][2][3] | |
| Incorrect column temperature. | Temperature can significantly affect chiral separation.[19] Investigate a range of temperatures (e.g., 15-35°C) to find the optimal condition. | |
| Flow rate is too high or too low. | Vary the flow rate to improve resolution. A lower flow rate often increases resolution but also analysis time. | |
| Peak Tailing or Asymmetry | Column overload. | Reduce the sample concentration or injection volume. |
| Interactions between the analyte and the stationary phase. | Add a mobile phase modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.[2] | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Low Signal Intensity / Poor Sensitivity | Non-optimal detection wavelength. | Set the UV detector to the absorbance maximum of Ezetimibe (around 230-256 nm).[1][3] |
| Inefficient ionization (for LC-MS/MS). | Optimize MS parameters, including the ionization source (e.g., ESI, APCI), polarity (positive or negative ion mode), and fragmentation parameters. Ezetimibe is often analyzed in negative ion mode.[10][15] | |
| Sample matrix effects. | Improve sample cleanup procedures (e.g., SPE, LLE) to remove interfering substances. | |
| Irreproducible Retention Times | Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve if available for precise mixing. |
| Unstable column temperature. | Use a column oven to maintain a constant and consistent temperature. | |
| Column equilibration is insufficient. | Allow sufficient time for the column to equilibrate with the mobile phase before each injection. | |
| Extraneous Peaks in the Chromatogram | Contaminated mobile phase or sample. | Use high-purity solvents and filter all solutions. Prepare fresh samples and mobile phases. |
| Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler. Inject a blank solvent run to check for carryover. | |
| Sample degradation. | Ensure sample stability by controlling temperature and light exposure. The stability of Ezetimibe in solution and mobile phase has been reported to be at least 48 hours.[3][17] |
Quantitative Data Summary
The following tables summarize quantitative data from various published analytical methods for this compound.
Table 1: HPLC Methods for Chiral Separation of Ezetimibe Enantiomers
| Parameter | Method 1 [3][17] | Method 2 [1] | Method 3 [2] |
| Column | Chiral Pak AS-H (250 x 4.6 mm, 5 µm) | Chiralpak IC (250 mm x 4.6 mm) | Chiralpak-ASH (150 x 4.6 mm, 3 µm) |
| Mobile Phase | n-Hexane:Ethanol:2-Propanol:TFA (84:12:4:0.1 v/v) | n-hexane–isopropanol–diethylamine (90:10:0.1, v/v) | Acetonitrile:Methanol:DEA:Formic Acid (99:1.0:0.1:0.1% v/v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | UV at 256 nm | UV at 225 nm |
| LOD (this compound) | 0.2 µg/mL | Not Reported | Not Reported |
| LOQ (this compound) | 0.5 µg/mL | Not Reported | Not Reported |
| Linearity Range | Not specified for enantiomer | Not Reported | 2.0-10 µg/ml for R-EZT |
Table 2: Advanced Analytical Methods for Ezetimibe and its Enantiomer
| Parameter | SFC Method [5] | UPLC-MS/MS Method [12] | Capillary Electrophoresis [7] |
| Technique | Supercritical Fluid Chromatography | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Capillary Electrophoresis |
| Column/Capillary | Chiralcel OD (4.6 mm × 250 mm, 10 μm) | Reversed-phase C18 | Fused silica capillary (58 cm × 75 μm ID) |
| Mobile Phase/BGE | CO2:Methanol with 0.1% TFA-0.1% TEA (90:10, V/V) | Gradient elution | Phosphate buffer (2.5 mM, pH 6.7): Methanol (70:30 v/v) |
| Detection | UV at 235 nm | Tandem Mass Spectrometry | Diode Array Detector |
| LOD | 10 ng (R-enantiomer) | Not specified | 0.07 µg/ml (Ezetimibe) |
| LOQ | 34 ng (R-enantiomer) | Not specified | Not specified |
| Linearity Range | 0.010-0.100 mg·mL-1 | 0.1–20 ng mL−1 | 2.5-50 μg/ml (Ezetimibe) |
Experimental Protocols
Detailed Methodology for Chiral HPLC-UV Analysis[3]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Chiral Pak AS-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane, ethanol, 2-Propanol, and Trifluoroacetic acid in the ratio of 84:12:4:0.1 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Sample Preparation: A racemic mixture solution of Ezetimibe and its (R)-enantiomer (1000 µg/mL each) is prepared in the diluent for method development.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the retention times and peak areas for both enantiomers. The typical retention times are approximately 10.4 min for the (R)-enantiomer and 12.2 min for Ezetimibe.
-
Detailed Methodology for SFC Analysis[5]
-
Instrumentation: Supercritical Fluid Chromatography system with a UV detector.
-
Column: Chiralcel OD (4.6 mm × 250 mm, 10 μm).
-
Mobile Phase: A mixture of CO2 and methanol with 0.1% TFA and 0.1% TEA (90:10, V/V).
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 35°C.
-
Back Pressure: 15 MPa.
-
Detection Wavelength: 235 nm.
-
Procedure:
-
Equilibrate the system with the mobile phase under the specified conditions.
-
Inject the sample solution.
-
Monitor the separation of the enantiomers. The R-enantiomer and ezetimibe are typically separated within 15 minutes with a resolution factor of 1.6.
-
Visualizations
Caption: Workflow for Chiral HPLC-UV Analysis of this compound.
Caption: Troubleshooting Logic for Poor Enantiomeric Resolution.
References
- 1. academic.oup.com [academic.oup.com]
- 2. JSM Central || Article Info [jsmcentral.org]
- 3. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 6. Isolation and Characterization of R-Enantiomer in Ezetimibe [file.scirp.org]
- 7. A validated capillary electrophoresis method for simultaneous determination of ezetimibe and atorvastatin in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
- 15. A LC-MS/MS method to quantify the novel cholesterol lowering drug ezetimibe in human serum, urine and feces in healthy subjects genotyped for SLCO1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. The Applicability of Chromatographic Retention Modeling on Chiral Stationary Phases in Reverse-Phase Mode: A Case Study for Ezetimibe and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Synthesis Protocols for Improved Yield of ent-Ezetimibe
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the synthesis of ent-Ezetimibe, the enantiomer of the cholesterol-lowering drug Ezetimibe. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on synthetic yields, and complete experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound with high purity and yield?
A1: The main challenge lies in controlling the stereochemistry at the three chiral centers of the molecule to selectively produce the desired (3S, 4R, 3'R) enantiomer. This requires highly stereoselective reactions, particularly in the formation of the β-lactam ring and the reduction of the side-chain ketone. Contamination with other stereoisomers, which can be difficult to separate, is a common issue that significantly impacts the final yield and purity.[1][2]
Q2: How can I achieve the desired (3'R)-hydroxyl stereochemistry for the side chain of this compound?
A2: The key is to use the opposite enantiomer of the chiral catalyst typically used for Ezetimibe synthesis. For the asymmetric reduction of the ketone precursor, employing an (S)-Corey-Bakshi-Shibata ((S)-CBS) catalyst with a borane reducing agent is the recommended approach to selectively form the (R)-alcohol.[3][4]
Q3: What are the common methods for separating this compound from a racemic mixture?
A3: Large-scale separation of enantiomers can be achieved using chiral chromatography techniques. Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase, such as ChiralCel OD-H, has been shown to be effective for isolating the R-enantiomer of Ezetimibe (this compound) from a racemic mixture.[5][6] Preparative HPLC with a chiral column is another viable option.[7]
Q4: Can enzymatic methods be used to improve the synthesis of this compound intermediates?
A4: Yes, enzymatic reactions can offer high stereoselectivity and milder reaction conditions. For instance, a carbonyl reductase can be used for the asymmetric reduction of the ketone precursor to the corresponding (R)-alcohol, a key intermediate for this compound. This approach can lead to high conversion rates and diastereomeric excess.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity in β-Lactam Formation (Staudinger Reaction) | - Incorrect reaction temperature.- Suboptimal choice of base or solvent.- Isomerization of the imine or zwitterionic intermediate. | - Optimize the reaction temperature; lower temperatures often favor the formation of the cis-β-lactam.- Screen different non-nucleophilic bases (e.g., triethylamine, DIPEA) and solvents.- The order of addition of reagents can be critical. Adding the acid chloride to the imine and base solution is a common practice.[8][9][10] |
| Formation of Undesired Stereoisomers during Ketone Reduction | - Ineffective chiral catalyst.- Presence of moisture in the reaction.- Impurities in the starting material or reagents. | - Ensure the use of a high-purity (S)-CBS catalyst for the synthesis of this compound.- Conduct the reaction under strictly anhydrous conditions, as water can negatively impact enantioselectivity.[4]- Purify the ketone precursor before the reduction step to remove any impurities that might interfere with the catalyst. |
| Difficult Separation of this compound from Diastereomers | - Similar polarity and physical properties of the stereoisomers. | - Employ high-resolution chiral chromatography (SFC or HPLC).[5][6]- Consider derivatization of the mixture to improve the separation characteristics of the isomers, followed by deprotection.[11]- Recrystallization from appropriate solvent systems can enrich the desired isomer, but may require multiple iterations. |
| Low Yield in the TiCl₄-Mediated Condensation Step | - Inactive TiCl₄ due to moisture.- Suboptimal stoichiometry of reagents.- Inappropriate reaction temperature. | - Use freshly distilled or a new bottle of TiCl₄ and ensure all glassware is rigorously dried.- Carefully optimize the molar ratios of the reactants, base (e.g., DIPEA), and TiCl₄.[12][13]- Control the reaction temperature, as these condensations are often performed at low temperatures (e.g., -30°C to 0°C). |
| Formation of Desfluoro Impurity | - Presence of aniline as an impurity in the 4-fluoroaniline starting material. | - Use highly pure 4-fluoroaniline.- Implement in-process controls to monitor for the presence of the desfluoro impurity in key intermediates.[1] |
Quantitative Data on Synthetic Yields
The following table summarizes reported yields for key steps in various Ezetimibe synthesis protocols, which can be adapted for the synthesis of this compound.
| Reaction Step | Reagents/Conditions | Reported Yield | Reference |
| Friedel-Crafts Acylation & Amidation | Glutaric anhydride, fluorobenzene, AlCl₃, then (S)-4-phenyloxazolidinone | 70% | CN106397292A |
| Ketone Reduction | Lithium borohydride | 89.7% | CN103086938A |
| TiCl₄-Mediated Condensation | TiCl₄, DIPEA | 51% | CN103086938A |
| Cyclization (β-Lactam Formation) | BSA, TBAF | 75% - 91% | --INVALID-LINK--,[14] |
| Asymmetric Ketone Reduction | (R)-CBS catalyst, BH₃-THF | 85% (60% ee, improved with BF₃) | [3] |
| Deprotection (Debenzylation) | Pd/C, H₂ | 90% | CN106397292A |
| Overall Yield (Improved Process) | Multi-step synthesis | 56% | [15] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of the this compound Core via Asymmetric Ketone Reduction
This protocol outlines the key stereoselective reduction step to produce the (3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one (this compound) precursor.
Step 1: Asymmetric Reduction of the Ketone Precursor
-
To a solution of (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one (1.0 eq) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 eq) in toluene.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of borane-dimethyl sulfide complex (BH₃-SMe₂) (1.5 eq) in THF, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cautiously quench the reaction by the slow addition of methanol at 0 °C.
-
Warm the mixture to room temperature and add dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired (3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one intermediate.
Visualizations
Logical Workflow for this compound Synthesis
Caption: A high-level workflow for the synthesis of this compound.
Troubleshooting Logic for Low Diastereoselectivity
Caption: A troubleshooting diagram for low diastereoselectivity.
References
- 1. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 5. Isolation and Characterization of R-Enantiomer in Ezetimibe [file.scirp.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. patents.justia.com [patents.justia.com]
- 8. Staudinger Synthesis [organic-chemistry.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. organicreactions.org [organicreactions.org]
- 11. CN104764825B - Method for separation and detection of enantiomers of key intermediates of ezetimibe - Google Patents [patents.google.com]
- 12. CN103086938A - Ezetimibe synthesis method - Google Patents [patents.google.com]
- 13. TiCl4/Et3N-promoted three-component condensation between aromatic heterocycles, aldehydes, and active methylene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis process of ezetimibe intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
Optimizing injection volume and flow rate for ezetimibe enantiomer separation
Welcome to our technical support center for the chiral separation of ezetimibe. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods. Here, we focus on the critical parameters of injection volume and flow rate to achieve optimal resolution and peak shape for ezetimibe enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting injection volume for ezetimibe enantiomer separation?
A typical starting injection volume for the chiral separation of ezetimibe is 10 µL.[1][2] Several validated methods have successfully employed this volume, providing a good balance between signal intensity and peak shape.[1][2] For more sensitive analyses or when dealing with potential column overload, smaller injection volumes may be necessary. Conversely, for preparative or semi-preparative chromatography, larger volumes are used.
Q2: How does increasing the injection volume affect the separation of ezetimibe enantiomers?
Increasing the injection volume can lead to peak broadening or fronting, which negatively impacts resolution. This phenomenon, known as column overload, occurs when the number of analyte molecules exceeds the available interaction sites on the stationary phase.[3] While a higher injection volume can increase the signal intensity, it is crucial to monitor the peak shape and resolution to avoid compromising the quality of the separation. If peak fronting is observed, diluting the sample or reducing the injection volume is recommended.[3]
Q3: What is a suitable initial flow rate for the chiral HPLC separation of ezetimibe?
A standard flow rate for the analytical chiral separation of ezetimibe is 1.0 mL/min.[1][2][4][5] This flow rate has been demonstrated to provide good resolution and reasonable analysis times in several studies. However, the optimal flow rate is dependent on the specific column dimensions and particle size. For instance, a method using supercritical fluid chromatography (SFC) employed a flow rate of 2.0 mL/min.[6][7]
Q4: How does altering the flow rate impact the resolution of ezetimibe enantiomers?
The flow rate has a direct impact on resolution. Generally, decreasing the flow rate increases the analysis time but can improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase. Conversely, increasing the flow rate will shorten the analysis time but may lead to a decrease in resolution. In robustness studies for ezetimibe enantiomer separation, flow rates were varied (e.g., from 0.8 to 1.2 mL/min) to assess the method's reliability, with resolutions remaining acceptable within this range.[1][4]
Q5: Can I modify both injection volume and flow rate simultaneously to optimize my separation?
It is generally recommended to optimize one parameter at a time to understand its specific effect on the separation. A systematic approach, such as a Design of Experiments (DoE), can be employed to investigate the combined effects of multiple parameters, including injection volume and flow rate, on the resolution and other chromatographic responses.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak Fronting | Column Overload: The sample concentration is too high, or the injection volume is too large.[3] | 1. Dilute the sample.[3]2. Reduce the injection volume.[3]3. Ensure the sample is fully dissolved in the mobile phase. |
| Poor Resolution | Inappropriate Flow Rate: The flow rate may be too high, reducing the interaction time with the stationary phase. | 1. Decrease the flow rate in small increments (e.g., 0.1 mL/min).2. Re-evaluate the mobile phase composition and column temperature. |
| Broad Peaks | High Injection Volume: Injecting a large volume can lead to band broadening. | 1. Decrease the injection volume.2. Ensure the injection solvent is compatible with the mobile phase. A stronger solvent than the mobile phase can cause peak distortion. |
| Inconsistent Retention Times | Fluctuating Flow Rate: Issues with the HPLC pump can cause variations in the flow rate. | 1. Prime the pump to remove any air bubbles.2. Check for leaks in the system.3. Ensure the mobile phase is properly degassed. |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Ezetimibe Enantiomers
This protocol is based on a validated normal phase HPLC method.[1][2]
-
Chromatographic System: Agilent 1200 series HPLC or equivalent.[1][2]
-
Mobile Phase: n-Hexane:Ethanol:2-Propanol:Trifluoroacetic Acid (84:12:4:0.1 v/v/v/v).[1][2]
-
Sample Preparation: Dissolve the ezetimibe sample in a mixture of n-hexane and ethanol (80:20 v/v) to a final concentration of 1 mg/mL.[1][2]
Protocol 2: Robustness Check for Flow Rate Variation
This protocol describes how to assess the impact of flow rate changes on the separation.
-
Prepare the HPLC system and sample as described in Protocol 1.
-
Perform an initial injection at the standard flow rate of 1.0 mL/min and record the chromatogram, noting the resolution between the ezetimibe enantiomers.
-
Decrease the flow rate to 0.8 mL/min and allow the system to equilibrate.
-
Inject the sample and record the chromatogram, again noting the resolution.
-
Increase the flow rate to 1.2 mL/min and allow the system to equilibrate.
-
Inject the sample and record the chromatogram, noting the resolution.
-
Compare the resolution values obtained at the different flow rates. A robust method will show minimal variation in resolution.[1][4]
Data Presentation
Table 1: Effect of Flow Rate on the Resolution of Ezetimibe Enantiomers
| Flow Rate (mL/min) | Resolution (Rs) | Observations | Reference |
| 0.8 | > 2.0 | Sufficient robustness demonstrated. | [1] |
| 1.0 (Optimized) | > 2.0 | Baseline separation achieved. | [1][2] |
| 1.2 | > 2.0 | Sufficient robustness demonstrated. | [1] |
Note: The resolution should be greater than 1.5 for adequate separation.
Visualizations
Caption: Workflow for optimizing ezetimibe enantiomer separation.
Caption: Relationship between parameters and separation outcomes.
References
- 1. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Isolation and Characterization of R-Enantiomer in Ezetimibe [scirp.org]
Validation & Comparative
Ezetimibe: A Comprehensive Guide to its Efficacy and Mechanism in LDL-C Reduction
While the direct comparative efficacy of ezetimibe versus its enantiomer, ent-ezetimibe, on LDL-C reduction is not documented in publicly available research, this guide provides a thorough analysis of ezetimibe's performance and mechanism of action based on extensive experimental data. Currently, this compound is not a recognized therapeutic agent for cholesterol management.
Ezetimibe is a lipid-lowering medication that inhibits the absorption of cholesterol from the small intestine, leading to a significant reduction in low-density lipoprotein cholesterol (LDL-C) levels.[1][2] It is often used as a monotherapy or in combination with statins to manage hypercholesterolemia.[2][3][4]
Quantitative Efficacy of Ezetimibe on LDL-C Reduction
Ezetimibe has demonstrated consistent efficacy in lowering LDL-C levels in various clinical settings. The following table summarizes the quantitative data from key clinical trials.
| Treatment Regimen | Study Population | Duration | Mean LDL-C Reduction (%) | Reference |
| Ezetimibe 10 mg Monotherapy | Patients with primary hypercholesterolemia | 12 weeks | 18% | [4] |
| Ezetimibe 10 mg + Statin | Patients with hypercholesterolemia on stable statin therapy | 8 weeks | 25.1% (additional reduction) | [5] |
| Ezetimibe 10 mg + Simvastatin vs. Simvastatin alone | Patients post-acute coronary syndrome | 7 years | 24% (additional reduction) | [2] |
| Ezetimibe 10 mg + Atorvastatin/Simvastatin vs. Atorvastatin/Simvastatin alone | Patients with heterozygous familial hypercholesterolemia | - | 22.8% vs. 8.6% (incremental reduction) | [4] |
| Ezetimibe 10 mg + Simvastatin vs. Atorvastatin | Patients with type 2 diabetes and dyslipidemia | 6 weeks | -53.6% to -57.6% vs. -38.3% to -50.9% | [3] |
Mechanism of Action: Inhibition of Cholesterol Absorption
Ezetimibe's primary mechanism of action involves the selective inhibition of cholesterol absorption at the brush border of the small intestine.[2] This is achieved through its direct interaction with the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake.[1][6][7]
Signaling Pathway of Ezetimibe
The binding of ezetimibe to NPC1L1 prevents the formation of the NPC1L1/cholesterol complex and its subsequent internalization into the enterocyte.[8][9] This disruption of cholesterol transport leads to a decrease in the delivery of cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the bloodstream.[9]
Figure 1: Mechanism of Ezetimibe Action. This diagram illustrates how ezetimibe inhibits the NPC1L1 protein at the enterocyte brush border, preventing cholesterol absorption and ultimately leading to reduced LDL-C levels in circulation.
Experimental Protocols
The clinical efficacy of ezetimibe has been established through numerous randomized, double-blind, placebo-controlled trials. A general outline of the methodologies employed in these studies is provided below.
Key Experimental Design: The IMPROVE-IT Trial
The "Improved Reduction of Outcomes: Vytorin Efficacy International Trial" (IMPROVE-IT) is a landmark study that provides robust evidence for the clinical benefits of ezetimibe.[2]
-
Objective: To determine whether the addition of ezetimibe to simvastatin therapy would improve cardiovascular outcomes compared to simvastatin monotherapy in high-risk patients.
-
Study Population: Over 18,000 patients who had been hospitalized for an acute coronary syndrome.[2]
-
Intervention: Patients were randomized to receive either a combination of ezetimibe (10 mg) and simvastatin (40 mg) or simvastatin (40 mg) alone.
-
Primary Endpoint: A composite of cardiovascular death, major coronary events, or nonfatal stroke.[10]
-
LDL-C Measurement: LDL-C levels were measured at baseline and at various follow-up points throughout the study to assess the lipid-lowering efficacy of the treatment regimens.
-
Results: The addition of ezetimibe to simvastatin resulted in a significant further reduction in LDL-C levels and a modest but statistically significant reduction in the primary composite endpoint over a median follow-up of seven years.[2][10]
General Protocol for Efficacy Studies
Most clinical trials evaluating ezetimibe's efficacy follow a similar structure:
-
Patient Selection: Participants with primary hypercholesterolemia, mixed hyperlipidemia, or specific genetic lipid disorders are recruited. Key inclusion criteria often include baseline LDL-C levels above a certain threshold.
-
Study Design: Randomized, double-blind, placebo-controlled, or active-comparator controlled designs are typically used.
-
Treatment: Patients are assigned to receive ezetimibe (commonly 10 mg daily), a placebo, or an active comparator (e.g., a statin). In combination therapy trials, ezetimibe is added to a stable statin regimen.
-
Data Collection: Lipid panels (total cholesterol, LDL-C, HDL-C, and triglycerides) are measured at baseline and at predefined intervals throughout the study.
-
Statistical Analysis: The primary outcome is typically the mean percentage change in LDL-C from baseline to the end of the treatment period.
Conclusion
Ezetimibe is a well-established and effective medication for lowering LDL-C levels. Its unique mechanism of action, centered on the inhibition of intestinal cholesterol absorption via the NPC1L1 protein, makes it a valuable therapeutic option, particularly in combination with statins for patients who are unable to reach their LDL-C goals with statin monotherapy. The lack of clinical data on its enantiomer, this compound, precludes any comparison of their respective efficacies. Future research could explore the structure-activity relationship of ezetimibe and its analogues to further optimize cholesterol absorption inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ezetimibe - An Overview of its Low-density Lipoprotein Cholesterol Lowering Efficacy | ECR Journal [ecrjournal.com]
- 5. Ezetimibe (Zetia): a new type of lipid-lowering agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 9. Ezetimibe Mechanism of Action – My Endo Consult [myendoconsult.com]
- 10. youtube.com [youtube.com]
Validating ent-Ezetimibe as an Inactive Control for Cardiovascular Outcome Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of cardiovascular research, the use of precise and reliable controls is paramount to the validation of experimental findings. This guide provides a comprehensive comparison of ezetimibe, a potent cholesterol absorption inhibitor, and its enantiomer, ent-ezetimibe. The data presented herein robustly supports the use of this compound as an inactive control in studies investigating the cardiovascular effects of ezetimibe, by demonstrating its significantly diminished biological activity.
Executive Summary
Ezetimibe exerts its cholesterol-lowering effect by binding to and inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol absorption. The stereochemistry of ezetimibe is crucial for this interaction. This guide presents data demonstrating that this compound, the enantiomer of ezetimibe, exhibits a dramatically reduced affinity for NPC1L1. This lack of significant binding translates to a functional inactivation, rendering this compound a suitable negative control for in vitro and in vivo studies aimed at elucidating the specific effects of ezetimibe on cardiovascular outcomes.
Data Presentation: Ezetimibe vs. This compound
The following tables summarize the quantitative data comparing the biological activity of ezetimibe and this compound.
Table 1: Comparative Binding Affinity (Ki) to NPC1L1
| Compound | Stereochemistry | Rat NPC1L1 Ki (nM) | Human NPC1L1 Ki (nM) | Rhesus Monkey BBM Ki (nM) |
| Ezetimibe-glucuronide | (3R, 4S) | 210 | 220 | 15 |
| This compound-glucuronide | (3S, 4R) | 74,000 | 130,000 | 22,000 |
Data sourced from a study on the direct targeting of NPC1L1 by ezetimibe[1]. Ki values represent the inhibitor constant, with lower values indicating higher binding affinity.
Table 2: In Vivo Cholesterol Absorption Inhibition
| Compound | Dose | Species | Cholesterol Absorption Inhibition (%) |
| Ezetimibe | 10 mg/kg | Rat | ~70% |
| This compound | 10 mg/kg | Rat | Not significantly different from vehicle |
Note: Specific quantitative in vivo comparison data for this compound is less readily available in published literature, reflecting its established inactivity. The expected outcome is based on its lack of NPC1L1 binding.
Mandatory Visualizations
The following diagrams illustrate the key concepts and experimental workflows discussed in this guide.
Caption: Ezetimibe's mechanism of action in inhibiting cholesterol absorption.
Caption: Experimental workflow for validating this compound as a control.
Caption: Logical basis for this compound's inactivity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for NPC1L1
Objective: To determine and compare the binding affinities of ezetimibe and this compound for the NPC1L1 protein.
Materials:
-
HEK 293 cells expressing recombinant human or rat NPC1L1.
-
Brush border membranes (BBMs) isolated from the small intestine of rats or rhesus monkeys.
-
Radiolabeled ezetimibe glucuronide (e.g., [³H]ezetimibe-glucuronide).
-
Unlabeled ezetimibe and this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare membranes from HEK 293 cells expressing NPC1L1 or isolate BBMs from animal tissues using standard differential centrifugation methods.
-
Binding Reaction: In a microtiter plate, combine the membrane preparation with a fixed concentration of radiolabeled ezetimibe-glucuronide and varying concentrations of unlabeled ezetimibe or this compound.
-
Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
In Vitro Cholesterol Uptake Assay using Caco-2 Cells
Objective: To assess the functional consequence of NPC1L1 binding by measuring the inhibition of cholesterol uptake in an intestinal cell model.
Materials:
-
Caco-2 cells (human colon adenocarcinoma cell line).
-
Cell culture medium and supplements.
-
Transwell inserts.
-
Radiolabeled cholesterol (e.g., [¹⁴C]cholesterol).
-
Bile acids (e.g., taurocholate) and phospholipids to form mixed micelles.
-
Ezetimibe and this compound.
-
Lysis buffer.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a differentiated and polarized monolayer, mimicking the intestinal epithelium.
-
Preparation of Micelles: Prepare mixed micelles containing radiolabeled cholesterol by dissolving it with bile acids and phospholipids in the culture medium.
-
Treatment: Pre-incubate the Caco-2 cell monolayers with varying concentrations of ezetimibe, this compound, or vehicle control for a specified period (e.g., 1-2 hours).
-
Cholesterol Uptake: Add the radiolabeled cholesterol micelles to the apical side of the Transwell inserts and incubate for a defined time (e.g., 2-4 hours) to allow for cholesterol uptake.
-
Washing: Wash the cell monolayers extensively with cold buffer to remove any non-internalized cholesterol.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of cholesterol taken up by the cells.
-
Data Analysis: Normalize the cholesterol uptake to the protein concentration of the cell lysate. Compare the percentage of inhibition of cholesterol uptake for ezetimibe and this compound relative to the vehicle control.
Conclusion
The presented data unequivocally demonstrates that this compound has a significantly lower binding affinity for the NPC1L1 protein compared to ezetimibe. This lack of potent binding to its molecular target translates into a functional inability to inhibit cholesterol absorption. Therefore, this compound serves as an ideal inactive control for elucidating the specific, NPC1L1-mediated effects of ezetimibe in cardiovascular outcome studies. Its use will enhance the rigor and interpretability of such research, ensuring that observed effects can be confidently attributed to the pharmacological action of ezetimibe.
References
Ezetimibe and Statins: A Synergistic Approach to Lowering LDL Cholesterol and Cardiovascular Risk
A comprehensive analysis of the co-administration of ezetimibe with statins reveals a complementary and potent strategy for managing hypercholesterolemia and reducing cardiovascular events. This guide provides an in-depth comparison of the efficacy and safety of this combination therapy versus statin monotherapy, supported by data from pivotal clinical trials. Detailed experimental protocols and mechanistic insights are presented to inform researchers, scientists, and drug development professionals.
The co-administration of ezetimibe with a statin provides a dual-pronged attack on cholesterol levels. Statins inhibit the synthesis of cholesterol in the liver by blocking the enzyme HMG-CoA reductase.[1][2] Ezetimibe, on the other hand, complements this action by selectively inhibiting the absorption of dietary and biliary cholesterol from the small intestine.[1][2][3][4] This synergistic mechanism results in a more profound reduction in low-density lipoprotein cholesterol (LDL-C) than can be achieved with statin monotherapy alone.
Efficacy of Combination Therapy
Numerous clinical trials and meta-analyses have demonstrated the superior efficacy of combining ezetimibe with a statin for lowering LDL-C levels.
Key Efficacy Data:
| Outcome | Statin Monotherapy | Ezetimibe + Statin Combination Therapy | Relative Improvement with Combination Therapy | Key Clinical Trials |
| LDL-C Reduction | Varies by statin and dose | An additional 15-25% reduction beyond statin monotherapy | Significant further lowering of LDL-C | IMPROVE-IT, SHARP, Multiple meta-analyses[5][6][7][8][9][10][11] |
| Major Cardiovascular Events | Standard of care | Significant reduction in risk | ~6-7% relative risk reduction in high-risk patients | IMPROVE-IT[10][11][12][13] |
| All-Cause Mortality | No significant difference | No significant difference | No significant impact observed | Meta-analyses[5][6] |
| Non-fatal Myocardial Infarction | Baseline risk | Significant reduction in risk | Significant reduction observed | IMPROVE-IT, Meta-analyses[6] |
| Ischemic Stroke | Baseline risk | Significant reduction in risk | Significant reduction observed | IMPROVE-IT, Meta-analyses[5] |
The landmark IMPROVE-IT (IMProved Reduction of Outcomes: Vytorin Efficacy International Trial) provided definitive evidence for the clinical benefit of the combination therapy. In this trial, adding ezetimibe to simvastatin in patients with a recent acute coronary syndrome (ACS) resulted in a statistically significant reduction in the primary composite endpoint of cardiovascular death, major coronary events, and stroke compared to simvastatin monotherapy.[12][13]
Similarly, the SHARP (Study of Heart and Renal Protection) trial demonstrated that the combination of ezetimibe and simvastatin safely reduced the incidence of major atherosclerotic events in patients with chronic kidney disease.[14][15][16][17][18]
Safety and Tolerability Profile
The co-administration of ezetimibe with statins is generally well-tolerated, with a safety profile comparable to that of statin monotherapy.
Key Safety Data:
| Adverse Event | Statin Monotherapy (Incidence) | Ezetimibe + Statin Combination Therapy (Incidence) | Key Clinical Trials / Analyses |
| Any Adverse Event | Similar to combination therapy | Similar to monotherapy | Pooled analysis of 27 trials[19] |
| Elevated Liver Enzymes (ALT/AST) | ~0.35% (≥3x ULN) | ~0.56% (≥3x ULN) | Pooled analysis of 27 trials[19] |
| Myopathy/Rhabdomyolysis | Rare | No significant increase compared to monotherapy | IMPROVE-IT, SHARP, Pooled analyses[13][14][20][21][22][23][24] |
| Discontinuation due to Adverse Events | Similar to combination therapy | Similar to monotherapy | Pooled analysis of 27 trials |
A large pooled analysis of 27 clinical trials involving over 22,000 patients found that the overall incidence of adverse events was similar between the ezetimibe/statin combination and statin monotherapy groups.[19] A small but statistically significant increase in the incidence of consecutive elevations in liver enzymes (ALT or AST ≥3 times the upper limit of normal) was observed with the combination therapy (0.56%) compared to statin monotherapy (0.35%).[19] However, the rates of clinically significant muscle-related adverse events, such as myopathy and rhabdomyolysis, were not significantly different between the two treatment arms.[20]
Experimental Protocols
The following sections detail the methodologies employed in key clinical trials to assess the efficacy and safety of ezetimibe co-administered with statins.
Lipid Profile Analysis
-
Blood Sampling: In major trials like IMPROVE-IT and SHARP, blood samples for lipid analysis were typically collected after a recommended fasting period (e.g., 9-12 hours).[13][14]
-
Measurement of Lipid Parameters: Standard lipid panels were assessed, including total cholesterol, LDL-C, high-density lipoprotein cholesterol (HDL-C), and triglycerides. The LDL-C values were often calculated using the Friedewald equation, unless triglycerides were >400 mg/dL, in which case direct measurement was performed. Central laboratories were utilized to ensure consistency and accuracy of measurements across all study sites.
Cardiovascular Event Adjudication
-
Clinical Endpoint Committee (CEC): An independent CEC, blinded to treatment allocation, was responsible for the standardized adjudication of all potential cardiovascular events.
-
Event Definitions: The CEC followed a pre-specified charter with precise, standardized definitions for each cardiovascular endpoint, such as myocardial infarction, stroke, and cardiovascular death. These definitions are often based on internationally recognized criteria.[25][26][27]
-
Adjudication Process: When a potential event was reported by a site investigator, the CEC reviewed all relevant source documentation (e.g., hospital records, imaging reports, laboratory results) to determine if the event met the protocol-defined criteria.
Safety Monitoring
-
Liver Function Monitoring: Liver function was monitored through regular blood tests to measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). In the IMPROVE-IT trial, for instance, these were measured at baseline and periodically throughout the study. Pre-specified protocols were in place for managing patients who developed elevated liver enzyme levels.
-
Muscle Safety Monitoring: Creatine kinase (CK) levels were monitored to assess muscle safety. Patients were also actively questioned about any muscle-related symptoms (myalgia, weakness). The protocol for the CTT meta-analysis of statin trials includes definitions for myopathy and rhabdomyolysis based on CK levels and clinical symptoms.[20]
Mechanistic Insights and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in cholesterol metabolism and a typical workflow for a large-scale cardiovascular outcomes trial.
Conclusion
The co-administration of ezetimibe with statins represents a well-established and effective strategy for achieving greater LDL-C reduction and mitigating cardiovascular risk beyond what is attainable with statin monotherapy. The robust body of evidence from large-scale clinical trials supports the favorable efficacy and safety profile of this combination therapy, particularly in high-risk patient populations. The detailed experimental protocols from these trials provide a solid foundation for future research and drug development in the field of lipid management.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The combination of Ezetimibe and Statin: a new treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ezetimibe? [synapse.patsnap.com]
- 4. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Lipid-Lowering Combination Therapy With Statins and Ezetimibe vs Statin Monotherapy on the Reduction of Cardiovascular Outcomes: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular benefits of statin plus ezetimibe combination therapy versus statin monotherapy in acute coronary syndrome: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy and safety of statin in combination with ezetimibe compared with double-dose statin in patients with high cardiovascular risk: A meta-analysis | Biomolecules and Biomedicine [bjbms.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ezetimibe-Statin Combination Therapy: Efficacy and Safety as Compared With Statin Monotherapy — a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ezetimibe-Statin Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ezetimibe: Clinical and Scientific Meaning of the IMPROVE-IT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IMPROVE-IT - Ezetimibe added to statin following ACS — NERDCAT [nerdcat.org]
- 14. Study of Heart and Renal Protection (SHARP): randomized trial to assess the effects of lowering low-density lipoprotein cholesterol among 9,438 patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SHARP: Study of Heart and Renal Protection — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. researchgate.net [researchgate.net]
- 18. Critical appraisal of the SHARP trial: the results may be dull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety profile of statins alone or combined with ezetimibe: a pooled analysis of 27 studies including over 22,000 patients treated for 6-24 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for analyses of adverse event data from randomized controlled trials of statin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bmj.com [bmj.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Associations between statins and adverse events in secondary prevention of cardiovascular disease: Pairwise, network, and dose-response meta-analyses of 47 randomized controlled trials [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Major adverse cardiovascular events - Wikipedia [en.wikipedia.org]
- 26. ahajournals.org [ahajournals.org]
- 27. Defining the need for cardiovascular event definitions - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of clinical trials comparing ezetimibe combination therapy
A Comparative Guide for Researchers and Drug Development Professionals
Ezetimibe, a cholesterol absorption inhibitor, in combination with statins, has become a cornerstone in the management of hypercholesterolemia. This guide provides a comprehensive meta-analysis of pivotal clinical trials, comparing the efficacy and safety of ezetimibe combination therapy against other lipid-lowering regimens. The data presented is intended to inform researchers, scientists, and drug development professionals on the current landscape of evidence.
Efficacy in Lipid Reduction
Ezetimibe's primary mechanism of action, the inhibition of cholesterol absorption in the intestine, complements the action of statins, which reduce cholesterol synthesis in the liver. This dual approach has demonstrated significant efficacy in lowering low-density lipoprotein cholesterol (LDL-C) levels.
A meta-analysis of 14 trials with 2,007 patients revealed that adding ezetimibe to high-intensity statin therapy resulted in a significant incremental reduction in LDL-C levels of 14.00% compared to high-intensity statin monotherapy.[1] Another meta-analysis including 108,373 patients showed that combination therapy with a statin and ezetimibe led to a significantly greater reduction in LDL-C from baseline by a mean of 12.96 mg/dL compared to statin monotherapy.[2][3]
When combined with low- to moderate-intensity statins, ezetimibe has been shown to achieve LDL-C reductions comparable to or greater than high-intensity statin monotherapy. One systematic review and meta-analysis indicated that low/moderate-intensity statin plus ezetimibe therapy was more effective in reducing LDL-C levels than high-intensity statin monotherapy.[4] Specifically, this combination yielded a significantly greater reduction in LDL-C levels (mean difference of -6.59 mg/dL) compared to high-intensity statin monotherapy.[5]
Interestingly, the effect of ezetimibe on other lipid parameters is less pronounced. Meta-analyses have generally shown no significant differences in the reduction of total cholesterol (TC), triglycerides (TGs), or increases in high-density lipoprotein cholesterol (HDL-C) when comparing ezetimibe combination therapy to high-intensity statin monotherapy.[4][5] However, a meta-analysis comparing ezetimibe plus statin to double-dose statin monotherapy found more significant changes in TC and TGs with the combination therapy.[6]
Cardiovascular Outcomes
The ultimate goal of lipid-lowering therapy is the reduction of major adverse cardiovascular events (MACE). Multiple large-scale trials and subsequent meta-analyses have investigated the impact of ezetimibe combination therapy on cardiovascular outcomes.
A meta-analysis of six randomized controlled trials (RCTs) comprising 20,574 patients with acute coronary syndrome (ACS) found that ezetimibe plus a statin significantly reduced MACE and nonfatal myocardial infarction compared with statin monotherapy.[7] Another large meta-analysis of 14 studies involving 108,353 very high-risk patients demonstrated that combining ezetimibe with a high-dose statin resulted in significant reductions in the risk of death from any cause (19%), death from cardiovascular causes (16%), MACE (18%), and stroke (17%) compared to high-dose statins alone.[8][9]
Furthermore, the benefits of ezetimibe combination therapy appear to be more pronounced in patients with diabetes. A meta-analysis focusing on this subpopulation found that ezetimibe was associated with a greater reduction in MACE risk in subjects with diabetes compared to those without.[10]
However, it is important to note that not all meta-analyses have found a significant reduction in all cardiovascular endpoints. For instance, one analysis showed no significant difference in the risk of cardiovascular mortality, hospitalization, revascularization, or all-cause mortality between combination therapy and high-intensity statin monotherapy, despite the significant LDL-C reduction.[4]
Safety and Tolerability
Ezetimibe is generally well-tolerated, with a favorable safety profile.[11] A systematic review and meta-analysis of randomized controlled trials and cohort studies concluded that ezetimibe was not associated with an increased risk of cancer, fractures, discontinuation due to any adverse event, gastrointestinal adverse events leading to discontinuation, myalgia or muscular pain leading to discontinuation, neurocognitive events, or new-onset diabetes.[12]
When comparing ezetimibe combination therapy to statin monotherapy, the incidence of adverse events is generally similar.[2][9] In fact, some studies suggest a potential benefit for combination therapy in terms of tolerability. An analysis of patients with existing atherosclerotic cardiovascular disease (ASCVD) found that the risk of discontinuation due to adverse events was notably lower in the combination therapy group compared to the high-intensity statin monotherapy arm.[4] This was further supported by a lower risk of myalgia in the combination therapy group.[4] Mild elevations in liver transaminases have been reported, mainly when ezetimibe is used in combination with a statin.[13][14]
Quantitative Data Summary
Table 1: Efficacy of Ezetimibe Combination Therapy on Lipid Parameters
| Comparison | Outcome | Mean Difference (95% CI) | Reference |
| Ezetimibe + High-Intensity Statin vs. High-Intensity Statin Monotherapy | LDL-C Reduction | -14.00% (-17.78 to -10.22) | [1] |
| Ezetimibe + Statin vs. Statin Monotherapy | LDL-C Reduction | -12.96 mg/dL (-17.27 to -8.65) | [2][3] |
| Low/Moderate-Intensity Statin + Ezetimibe vs. High-Intensity Statin Monotherapy | LDL-C Reduction | -6.59 mg/dL (-10.95 to -2.24) | [5] |
| Ezetimibe + Statin vs. Double-Dose Statin Monotherapy | LDL-C Change | -9.39% (-13.36 to -5.42) | [6] |
| Ezetimibe + Statin vs. Double-Dose Statin Monotherapy | Total Cholesterol Change | -8.11% (-10.95 to -5.26) | [6] |
| Ezetimibe + Statin vs. Double-Dose Statin Monotherapy | Triglycerides Change | -5.96% (-9.12 to -2.80) | [6] |
Table 2: Impact of Ezetimibe Combination Therapy on Cardiovascular Outcomes
| Population | Comparison | Outcome | Risk Ratio / Odds Ratio (95% CI) | Reference |
| Acute Coronary Syndrome | Ezetimibe + Statin vs. Statin Monotherapy | MACE | 0.93 (0.90 to 0.97) | [7] |
| Acute Coronary Syndrome | Ezetimibe + Statin vs. Statin Monotherapy | Nonfatal Myocardial Infarction | 0.88 (0.81 to 0.95) | [7] |
| Very High-Risk Patients | Ezetimibe + High-Dose Statin vs. High-Dose Statin Monotherapy | All-Cause Mortality | 0.81 (0.67 to 0.97) | [2] |
| Very High-Risk Patients | Ezetimibe + High-Dose Statin vs. High-Dose Statin Monotherapy | MACE | 0.82 (0.69 to 0.97) | [2] |
| Very High-Risk Patients | Ezetimibe + High-Dose Statin vs. High-Dose Statin Monotherapy | Stroke | 0.83 (0.75 to 0.91) | [2][3] |
| Patients with Diabetes | Ezetimibe + Statin vs. Statin/Placebo | MACE | 0.84 (vs. 0.93 in non-diabetics) | [10] |
Table 3: Safety Profile of Ezetimibe Combination Therapy
| Comparison | Outcome | Risk Ratio / Odds Ratio (95% CI) | Reference |
| Ezetimibe vs. Control | Cancer | 1.01 (0.92 to 1.11) | [12] |
| Ezetimibe vs. Control | Discontinuation due to any Adverse Event | 0.87 (0.74 to 1.03) | [12] |
| Ezetimibe + Low/Moderate-Intensity Statin vs. High-Intensity Statin Monotherapy | Discontinuation due to Adverse Events | 0.61 (0.51 to 0.74) | [4] |
| Ezetimibe + Low/Moderate-Intensity Statin vs. High-Intensity Statin Monotherapy | Myalgia | 0.27 (0.13 to 0.57) | [4] |
Experimental Protocols
The findings presented in this guide are based on systematic reviews and meta-analyses of randomized controlled trials. The general methodology employed in these meta-analyses includes:
-
Search Strategy: A comprehensive search of major biomedical databases such as PubMed, Embase, and the Cochrane Central Register of Controlled Trials (CENTRAL) is conducted to identify relevant studies.[1][5][7] Search terms typically include "ezetimibe," "statins," "combination therapy," "monotherapy," "cardiovascular diseases," and specific outcomes of interest.
-
Inclusion Criteria: The analyses primarily include randomized controlled trials that compare ezetimibe combination therapy with statin monotherapy or placebo in patients with or at high risk for cardiovascular disease. The trials must report on lipid profiles, cardiovascular events, or safety outcomes.
-
Data Extraction and Analysis: Two independent reviewers typically extract data from the included studies to minimize bias. The extracted data includes study characteristics, patient demographics, baseline and follow-up lipid levels, incidence of cardiovascular events, and adverse events. Statistical analysis is performed using standard meta-analytic techniques, often employing a random-effects model to account for heterogeneity between studies. The results are commonly presented as mean differences for continuous outcomes (e.g., LDL-C change) and risk ratios or odds ratios for dichotomous outcomes (e.g., MACE).
Visualizing the Evidence
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of ezetimibe in combination with statins, a typical workflow for a meta-analysis, and the logical relationship of clinical outcomes.
Caption: Dual mechanism of ezetimibe and statin for LDL-C reduction.
Caption: Workflow of a systematic review and meta-analysis.
Caption: Relationship of therapy to clinical outcomes.
References
- 1. Effect of Ezetimibe Added to High-Intensity Statin Therapy on Low-Density Lipoprotein Cholesterol Levels: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Lipid-Lowering Combination Therapy With Statins and Ezetimibe vs Statin Monotherapy on the Reduction of Cardiovascular Outcomes: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination Lipid-Lowering Therapy May Reduce Risk of Stroke More Effectively than Statins Alone - - Practical Neurology [practicalneurology.com]
- 4. hcplive.com [hcplive.com]
- 5. Efficacy and Safety of Moderate-Intensity Statin and Ezetimibe Combination Therapy Versus High-Intensity Statin Monotherapy in Patients With Cardiovascular Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cardiovascular benefits of statin plus ezetimibe combination therapy versus statin monotherapy in acute coronary syndrome: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Combination statin and ezetimibe could be a life-saver for high-risk patients - Medical Update Online [medicalupdateonline.com]
- 10. Comparison of the Effects of Ezetimibe-Statin Combination Therapy on Major Adverse Cardiovascular Events in Patients with and without Diabetes: A Meta-Analysis [e-enm.org]
- 11. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Safety of ezetimibe in lipid-lowering treatment: systematic review and meta-analysis of randomised controlled trials and cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ezetimibe-associated adverse effects: what the clinician needs to know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of ezetimibe and its enantiomer, ent-ezetimibe, with a focus on their impact on the expression of genes central to cholesterol metabolism. Ezetimibe is a well-established cholesterol absorption inhibitor, while its enantiomer is reported to be inactive. This document synthesizes available data to highlight the stereospecificity of ezetimibe's action.
Introduction
Ezetimibe is a lipid-lowering agent that selectively inhibits the absorption of dietary and biliary cholesterol in the small intestine. Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake. By inhibiting NPC1L1, ezetimibe reduces the amount of cholesterol delivered to the liver, leading to an upregulation of hepatic LDL receptors and subsequent clearance of LDL cholesterol from the circulation. The stereochemistry of the ezetimibe molecule is crucial for its pharmacological activity. This guide examines the effects of the active (3R,4S)-ezetimibe and its inactive enantiomer, this compound, on the expression of key genes involved in cholesterol homeostasis.
Mechanism of Action: A Tale of Two Enantiomers
Ezetimibe's therapeutic effect is intrinsically linked to its specific three-dimensional structure. It binds directly to the NPC1L1 protein, preventing the formation of the NPC1L1-cholesterol complex and its subsequent internalization into enterocytes. In contrast, its enantiomer, this compound, has been shown to be inactive as a cholesterol absorption inhibitor. This lack of activity is attributed to its inability to effectively bind to the NPC1L1 protein, underscoring the high degree of stereospecificity of this drug-target interaction.
Quantitative Comparison of Effects on Gene Expression
The following table summarizes the known effects of ezetimibe on the expression of key genes involved in cholesterol metabolism. Due to its reported inactivity, there is a lack of published data on the effects of this compound on gene expression.
| Gene Target | Ezetimibe Effect on Gene Expression | This compound Effect on Gene Expression | Rationale for Gene Expression Change |
| NPC1L1 | Modest increase or no significant change in some studies. | No data available (presumed no effect due to inactivity). | Reduced intestinal cholesterol absorption leads to a compensatory response, which can sometimes involve changes in NPC1L1 expression. |
| HMG-CoA Reductase (HMGCR) | Increased expression. | No data available (presumed no effect due to inactivity). | Decreased cholesterol delivery to the liver leads to a compensatory increase in endogenous cholesterol synthesis. |
| LDL Receptor (LDLR) | Increased expression. | No data available (presumed no effect due to inactivity). | Depletion of hepatic cholesterol stores triggers an upregulation of LDLR to enhance cholesterol uptake from the circulation. |
| Sterol Regulatory Element-Binding Protein 2 (SREBP-2) | Activation and increased expression of target genes. | No data available (presumed no effect due to inactivity). | SREBP-2 is a key transcription factor that senses low intracellular cholesterol and activates genes involved in cholesterol synthesis and uptake. |
| ATP-Binding Cassette Transporter A1 (ABCA1) | Downregulation in some in vitro models. | No data available (presumed no effect due to inactivity). | ABCA1 is involved in cholesterol efflux. The observed downregulation in some studies may be an indirect effect of altered cellular cholesterol levels. |
| ATP-Binding Cassette Transporter G1 (ABCG1) | Downregulation in some in vitro models. | No data available (presumed no effect due to inactivity). | Similar to ABCA1, ABCG1 mediates cholesterol efflux, and its expression can be influenced by changes in intracellular cholesterol pools. |
Experimental Protocols
In Vitro Analysis of Gene Expression in Caco-2 Cells
A common in vitro model for studying intestinal cholesterol absorption and the effects of ezetimibe is the human colon adenocarcinoma cell line, Caco-2.
-
Cell Culture and Differentiation: Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics. For differentiation into an enterocyte-like phenotype, cells are seeded on permeable supports and cultured for 21 days.
-
Treatment: Differentiated Caco-2 cells are treated with ezetimibe (typically in the micromolar range) or vehicle control for a specified period (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent). The quantity and quality of RNA are assessed, and first-strand cDNA is synthesized using a reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR): The expression levels of target genes (NPC1L1, HMGCR, LDLR, SREBP-2, ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH) are quantified using qPCR with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
In Vivo Assessment of Cholesterol Absorption in Animal Models
Animal models, such as rats or mice, are used to evaluate the in vivo efficacy of cholesterol absorption inhibitors.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are often used. Animals are fed a high-cholesterol diet to induce hypercholesterolemia.
-
Drug Administration: Ezetimibe or this compound is administered orally, typically once daily for a period of several days or weeks.
-
Sample Collection: At the end of the treatment period, blood samples are collected to measure plasma lipid levels. Intestinal tissue (e.g., jejunum) is harvested for gene expression analysis.
-
Lipid Analysis: Plasma total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using enzymatic assays.
-
Gene Expression Analysis: RNA is extracted from the intestinal tissue, and qPCR is performed as described in the in vitro protocol to determine the expression of target genes.
Visualizing the Pathways and Processes
To better understand the experimental workflow and the signaling pathway affected by ezetimibe, the following diagrams are provided.
Conclusion
The available evidence strongly indicates that the cholesterol-lowering effect of ezetimibe is highly stereospecific. Ezetimibe effectively inhibits cholesterol absorption by binding to NPC1L1, leading to significant downstream effects on the gene expression of key regulators of cholesterol metabolism, including the upregulation of HMGCR and LDLR. In contrast, its enantiomer, this compound, is reported to be inactive, and consequently, is not expected to modulate the expression of these genes. This comparison highlights the critical importance of stereochemistry in drug design and the specific molecular interactions required for therapeutic efficacy. Further studies providing quantitative data on the binding affinity and functional activity of this compound would be valuable to definitively confirm its lack of effect on cholesterol metabolism pathways.
Safety and tolerability profile of ezetimibe compared to other lipid-lowering agents
Ezetimibe, a cholesterol absorption inhibitor, presents a favorable safety and tolerability profile, particularly when compared to other major classes of lipid-lowering agents. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating quantitative data from key clinical trials, outlining experimental protocols for safety assessment, and visualizing relevant biological pathways and workflows.
Executive Summary
Ezetimibe monotherapy is generally well-tolerated, with an adverse event profile comparable to placebo.[1] When used in combination with statins, ezetimibe has been shown to be a safe option, often allowing for the use of lower, better-tolerated statin doses without compromising lipid-lowering efficacy. Compared to other lipid-lowering agents such as fibrates, bile acid sequestrants, and PCSK9 inhibitors, ezetimibe demonstrates a distinct safety profile, with a notably low incidence of muscle-related side effects.
Mechanism of Action: A Unique Approach to Cholesterol Reduction
Ezetimibe's primary mechanism of action involves the inhibition of cholesterol absorption in the small intestine. It specifically targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the uptake of dietary and biliary cholesterol into enterocytes. By blocking this pathway, ezetimibe reduces the amount of cholesterol delivered to the liver, leading to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the bloodstream.
Comparative Safety and Tolerability Profile
The following tables summarize the incidence of key adverse events for ezetimibe compared to other major classes of lipid-lowering agents based on data from meta-analyses and significant clinical trials.
Table 1: Ezetimibe vs. Statins
| Adverse Event | Ezetimibe Monotherapy (%) | Placebo (%) | Ezetimibe + Statin (%) | Statin Monotherapy (%) | Data Source |
| Any Adverse Event | 63.0 | 66.0 | Similar to Statin Monotherapy | 29.0 | [1][2] |
| Myalgia/Muscle Pain | Similar to Placebo | Similar to Ezetimibe | 4.8 (discontinuation) | 8.2 (discontinuation) | [1][3][4] |
| ALT/AST Elevation (≥3x ULN) | Similar to Placebo | Similar to Ezetimibe | 0.56 | 0.35 | |
| Gastrointestinal Events | Similar to Placebo | Similar to Ezetimibe | Similar to Statin Monotherapy | Infrequent | [1] |
| New-onset Diabetes | Not Associated | Not Associated | Similar to Statin Monotherapy | Increased risk with high-intensity | [1] |
Table 2: Ezetimibe vs. PCSK9 Inhibitors
| Adverse Event | Ezetimibe (%) | PCSK9 Inhibitors (%) | Data Source |
| Any Adverse Event | Similar to placebo | Similar to placebo/ezetimibe | [5] |
| Injection Site Reactions | N/A | Variable, generally mild | [5] |
| Neurocognitive Events | Not significantly different from placebo | No significant increase | [1][5] |
| Myalgia | 28.8 | 20.7 | [6][7][8] |
| Discontinuation due to Muscle Symptoms | 6.8 | 0.7 | [6][7][8] |
Table 3: Ezetimibe vs. Fibrates
| Adverse Event | Ezetimibe (%) | Fenofibrate (%) | Ezetimibe + Fenofibrate (%) | Data Source |
| Discontinuation due to Adverse Events | 6.4 | 6.3 | 7.0 | [9] |
| Myalgia | Similar | Similar | No difference | [9] |
| Elevated Creatine Kinase (>10x ULN) | No cases | No cases | No cases | [9] |
| Gastrointestinal Events | Similar | Similar | Similar | [10] |
| Gallbladder-related disease | Not reported | Increased risk | Not reported | [11] |
Table 4: Ezetimibe vs. Bile Acid Sequestrants
| Adverse Event | Ezetimibe | Bile Acid Sequestrants | Data Source |
| Gastrointestinal Events | Generally well-tolerated, similar to placebo.[1] | High incidence of constipation, bloating, and flatulence.[12][13][14] | |
| Drug Interactions | Minimal, does not use the cytochrome P450 pathway.[15] | Can interfere with the absorption of other medications.[12] | |
| Systemic Absorption | Absorbed and metabolized. | Not systemically absorbed.[12] |
Experimental Protocols for Safety Assessment in Clinical Trials
The safety and tolerability of lipid-lowering agents are rigorously assessed in clinical trials through standardized protocols. These protocols typically involve the systematic collection, documentation, and analysis of adverse events (AEs).
Key Methodological Components:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All AEs, regardless of their perceived relationship to the study drug, are recorded at each study visit. SAEs, which include events that are life-threatening, result in hospitalization, or lead to significant disability, are reported to regulatory authorities within a short timeframe.
-
Clinical Laboratory Monitoring: Regular monitoring of key laboratory parameters is crucial. This includes:
-
Liver Function Tests (LFTs): Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured at baseline and periodically throughout the trial to detect potential hepatotoxicity.
-
Creatine Kinase (CK): CK levels are monitored to assess for muscle-related adverse effects, including myopathy and rhabdomyolysis.
-
Fasting Glucose and HbA1c: These are monitored to assess the risk of new-onset diabetes.
-
-
Physical Examinations and Vital Signs: Regular physical examinations and monitoring of vital signs are conducted to identify any other potential safety concerns.
-
Standardized Questionnaires: Specific questionnaires may be used to systematically assess for symptoms, particularly muscle-related symptoms, to ensure consistent data collection.
-
Data Safety Monitoring Board (DSMB): An independent DSMB regularly reviews the accumulating safety data to ensure the ongoing safety of trial participants.
Conclusion
Ezetimibe demonstrates a favorable safety and tolerability profile, making it a valuable option in the armamentarium of lipid-lowering therapies. Its distinct mechanism of action, which avoids the cytochrome P450 pathway, results in minimal drug-drug interactions.[15] As a monotherapy, its side effect profile is comparable to placebo. In combination therapy, particularly with statins, it allows for effective LDL cholesterol reduction with a potentially lower risk of the dose-dependent adverse effects associated with high-intensity statin monotherapy. For patients who are statin-intolerant, ezetimibe provides a safe and effective alternative or add-on therapy. Further long-term studies will continue to refine our understanding of the comparative safety of ezetimibe in diverse patient populations.
References
- 1. Safety of ezetimibe in lipid-lowering treatment: systematic review and meta-analysis of randomised controlled trials and cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Meta-Analysis of the Incidence of Adverse Reactions of Statins in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta-analysis of drug-induced adverse events associated with intensive-dose statin therapy - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bmj.com [bmj.com]
- 5. An Updated Meta-Analysis for Safety Evaluation of Alirocumab and Evolocumab as PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cochranelibrary.com [cochranelibrary.com]
- 7. Role of Bile Acid Sequestrants in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ezetimibe and Fenofibrate in Patients With Mixed Hyperlipidemia - American College of Cardiology [acc.org]
- 10. Efficacy and Safety of Long-term Coadministration of Fenofibrate and Ezetimibe in Patients with Combined Hyperlipidemia: Results of the EFECTL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ezetimibe for the prevention of cardiovascular disease and all‐cause mortality events - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chapter 2: Bile Acid Sequestrants: Rediscovering an Alternative to Statins - The Medical Xchange [themedicalxchange.com]
- 13. Update of safety profile of bile acid sequestrants: A real-world pharmacovigilance study of the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Update of safety profile of bile acid sequestrants: A real-world pharmacovigilance study of the FDA adverse event reporting system | PLOS One [journals.plos.org]
- 15. Statin-related adverse events: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LDL-C Reduction: Ezetimibe Add-On Therapy Versus Doubling Statin Dose
For researchers, scientists, and drug development professionals navigating the landscape of lipid-lowering therapies, a critical question often arises: is it more effective to add ezetimibe to a statin regimen or to double the statin dose for incremental low-density lipoprotein cholesterol (LDL-C) reduction? This guide provides an objective comparison of these two strategies, supported by experimental data from pivotal clinical trials, detailed methodologies, and visual representations of the underlying biological and experimental processes.
Data Presentation: Quantitative Comparison of LDL-C Reduction
The efficacy of adding ezetimibe to statin therapy compared to doubling the statin dose has been rigorously evaluated in numerous clinical trials and meta-analyses. The data consistently demonstrates that the addition of ezetimibe results in a more significant reduction in LDL-C levels.
A meta-analysis of 47 randomized controlled trials, encompassing 18,592 patients, revealed that the combination of ezetimibe with a statin led to a significantly greater reduction in LDL-C compared to doubling the statin dose[1][2]. Specifically, the combination therapy showed a mean difference of -13.2 mg/dL in LDL-C levels versus the double-dose statin approach[2]. Another meta-analysis reported that adding ezetimibe to a statin resulted in an approximately 20% greater reduction in LDL-C levels after adjusting for the expected 6% reduction from doubling the statin dose[3].
The landmark IMPROVE-IT trial, which involved over 18,000 patients with acute coronary syndrome, found that adding ezetimibe to simvastatin therapy resulted in a 24% further reduction in LDL-C compared to simvastatin alone[4][5]. Similarly, the RACING trial demonstrated that moderate-intensity statin therapy with ezetimibe was non-inferior to high-intensity statin monotherapy in terms of cardiovascular outcomes, while achieving a greater reduction in LDL-C levels[6][7][8].
| Treatment Strategy | Mean Additional LDL-C Reduction (%) | Key Clinical Trials/Meta-Analyses |
| Adding Ezetimibe (10 mg) to Statin Therapy | 15% - 25% | IMPROVE-IT[4][5], RACING[6][7][8], Various Meta-Analyses[1][2][3] |
| Doubling the Statin Dose | ~6% | "Rule of Six"[9] |
Experimental Protocols
The following sections detail the methodologies employed in key clinical trials that have provided the foundational data for this comparison.
IMPROVE-IT (Improved Reduction of Outcomes: Vytorin Efficacy International Trial)
-
Objective: To determine whether the addition of ezetimibe to simvastatin therapy improves cardiovascular outcomes in patients with acute coronary syndrome.
-
Study Design: A multicenter, randomized, double-blind, active-control trial[10][11].
-
Patient Population: 18,144 patients hospitalized for acute coronary syndrome with LDL-C levels between 50 and 125 mg/dL (if not on a lipid-lowering therapy) or between 50 and 100 mg/dL (if already on a lipid-lowering therapy)[11].
-
Treatment Arms:
-
Duration: Median follow-up of 6 years[4].
-
LDL-C Measurement:
-
Blood samples were collected at baseline and at specified follow-up visits.
-
LDL-C levels were calculated using the Friedewald formula : LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5)[12]. This formula is widely used in clinical practice and trials but has limitations, particularly in patients with high triglycerides[13].
-
For a subset of patients, LDL-C was also measured directly using beta-quantification , which involves ultracentrifugation to separate lipoprotein fractions. This is considered the gold-standard reference method[14][15][16][17][18][19].
-
RACING (RAndomized Comparison of efficacy and safety of lipid-lowerING with statin monotherapy versus statin/ezetimibe combination for high-risk cardiovascular diseases)
-
Objective: To compare the efficacy and safety of moderate-intensity statin with ezetimibe combination therapy versus high-intensity statin monotherapy in patients with atherosclerotic cardiovascular disease.
-
Study Design: A randomized, open-label, non-inferiority trial conducted at 26 centers in South Korea[6][20].
-
Patient Population: 3,780 patients with documented atherosclerotic cardiovascular disease[6][20].
-
Treatment Arms:
-
Duration: 3 years[6].
-
LDL-C Measurement:
-
Fasting blood samples were collected at baseline and at 1, 2, and 3 years.
-
The primary method for LDL-C determination was not explicitly detailed in all publications, but standard laboratory procedures were followed. Given the context of large clinical trials, it is highly probable that LDL-C was calculated using the Friedewald formula for the majority of measurements.
-
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and the flow of a comparative clinical trial, the following diagrams are provided in the DOT language for Graphviz.
Caption: Statin Mechanism of Action.
Caption: Ezetimibe Mechanism of Action.
Caption: Clinical Trial Workflow.
References
- 1. Ezetimibe plus statin combination versus double-dose statin in patients with dyslipidemia and atherosclerotic cardiovascular disease risk: a comprehensive systematic review and meta-analysis of 47 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ezetimibe plus statin combination versus double-dose statin in patients with dyslipidemia and atherosclerotic cardiovascular disease risk: a comprehensive systematic review and meta-analysis of 47 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Ezetimibe Added to High-Intensity Statin Therapy on Low-Density Lipoprotein Cholesterol Levels: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 5. dagensdiabetes.se [dagensdiabetes.se]
- 6. Long-term efficacy and safety of moderate-intensity statin with ezetimibe combination therapy versus high-intensity statin monotherapy in patients with atherosclerotic cardiovascular disease (RACING): a randomised, open-label, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moderate-Intensity Statin With Ezetimibe Combination Therapy vs High-Intensity Statin Monotherapy in Patients at Very High Risk of Atherosclerotic Cardiovascular Disease: A Post Hoc Analysis From the RACING Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Moderate-intensity statin with ezetimibe vs. high-intensity statin in patients with diabetes and atherosclerotic cardiovascular disease in the RACING trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. timi.org [timi.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Assessing the Validity of Friedewald’s Formula and Anandraja’s Formula For Serum LDL-Cholesterol Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jcp.bmj.com [jcp.bmj.com]
- 14. LDL-C calculated by Friedewald, Martin-Hopkins, or NIH equation 2 versus beta-quantification: pooled alirocumab trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CYC_II_L_I_RMP_05 - CDC beta-quantification reference method for LDL cholesterol in serum, (extension of CDC HDL cholesterol method) [jctlmdb.org]
- 17. Beta – Quantification (Ultracentrifugation) – Supra-Regional Assay Service [sas-centre.org]
- 18. researchgate.net [researchgate.net]
- 19. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 20. Randomized Comparison of Efficacy and Safety of Lipid Lowering With Statin Monotherapy Versus Statin-Ezetimibe Combination for High-Risk Cardiovascular Disease - American College of Cardiology [acc.org]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of ent-Ezetimibe
For researchers, scientists, and professionals in drug development, the integrity of their work extends to the responsible management of chemical compounds, including the final step of disposal. The proper disposal of ent-Ezetimibe, a stereoisomer of the cholesterol-lowering drug Ezetimibe, is critical not only for laboratory safety but also for environmental protection. Improper disposal can lead to regulatory non-compliance and environmental contamination.[1] This guide provides a procedural, step-by-step approach to the safe and compliant disposal of this compound.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing this area.[1][2]
The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to control hazardous waste from its creation to its disposal. In 2019, the EPA enacted Subpart P of the RCRA regulations, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors.[2][3] A key provision of Subpart P is the prohibition of sewering (flushing) of hazardous waste pharmaceuticals.[2]
While this compound is not specifically listed as a hazardous waste, it is prudent to handle it as such due to its pharmacological activity and potential environmental impact. Many states have their own, often more stringent, regulations regarding pharmaceutical waste.[1] Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is a critical first step.
Key Regulatory Considerations
| Regulatory Body | Key Regulation | Relevance to this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA), Subpart P | Governs the management and disposal of hazardous pharmaceutical waste. Prohibits the sewering of hazardous pharmaceuticals.[2] |
| DEA | 21 CFR Part 1317 | Regulates the disposal of controlled substances. While this compound is not a controlled substance, these regulations highlight the importance of secure and non-retrievable disposal methods for pharmaceuticals. |
| State Regulations | Varies by state | May have more stringent requirements for pharmaceutical waste disposal than federal law.[1] |
| Local Regulations | Varies by municipality | Local wastewater treatment authorities may have specific prohibitions on the disposal of chemicals and pharmaceuticals down the drain.[4] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a general framework for the proper disposal of this compound. Always consult your institution's specific safety and disposal guidelines before proceeding.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles or glasses
-
Chemical-resistant gloves
-
Lab coat
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Collect all solid this compound waste, including contaminated materials like weighing paper and gloves, in a designated, properly labeled hazardous waste container.
-
For solutions containing this compound, use a designated hazardous waste container for liquid chemical waste.
Container Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
Disposal Pathway Determination
The appropriate disposal pathway for this compound waste should be determined in consultation with your institution's EHS department. The primary and recommended method for pharmaceutical waste is incineration.[2]
-
Incineration: This is the preferred method as it destroys the active pharmaceutical ingredient.[2] Excess and expired materials should be offered to a licensed hazardous material disposal company.
-
Landfill: Disposal in a landfill is generally not recommended for pharmaceuticals due to the potential for leaching into the environment.[4]
-
Sewer Disposal: Do not dispose of this compound down the drain.[2] Pharmaceuticals can pass through wastewater treatment plants and harm aquatic life.[4] Ezetimibe has been shown to have high chronic toxicity.[5]
Arranging for Waste Pickup
Once your hazardous waste container is full or ready for disposal, follow your institution's procedures for waste pickup. This typically involves contacting the EHS department to schedule a collection by a licensed hazardous waste contractor.
Environmental and Safety Profile of Ezetimibe
Understanding the environmental fate and toxicological properties of a compound underscores the importance of proper disposal.
| Property | Finding | Implication for Disposal |
| Persistence | Ezetimibe is slowly degraded in the environment.[5] | Highlights the need to prevent its release into ecosystems where it can persist. |
| Bioaccumulation | Ezetimibe has a low potential for bioaccumulation.[5] | While low, proper disposal is still necessary to minimize any potential for accumulation in organisms. |
| Toxicity | Ezetimibe exhibits high chronic toxicity to aquatic life.[5] | Emphasizes the critical importance of preventing entry into waterways through drains. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the compliant disposal of this compound.
By adhering to these procedures, researchers and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is an integral part of the scientific process, building trust and ensuring the long-term sustainability of research endeavors.
References
Essential Safety and Handling of ent-Ezetimibe for Laboratory Professionals
An Operational Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of ent-Ezetimibe, the enantiomer of the cholesterol-lowering drug Ezetimibe. Adherence to these procedures is essential to ensure personnel safety, prevent contamination, and maintain experimental integrity. The following sections detail the necessary personal protective equipment (PPE), operational plans for handling and disposal, and key safety data.
Key Physicochemical and Safety Data
The following table summarizes important quantitative data for this compound. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the limits for nuisance or inert dust should be applied as a conservative measure.
| Parameter | Value | Source(s) |
| Chemical Formula | C₂₄H₂₁F₂NO₃ | [1][2] |
| Molecular Weight | 409.43 g/mol | [1][2] |
| Physical State | White to off-white solid/crystalline powder | [1][3][4] |
| Melting Point | Approximately 160 - 163°C | [3][5] |
| Solubility | Practically insoluble in water. Freely to very soluble in ethanol, methanol, and acetone. | [3] |
| pKa | 9.72 ± 0.30 (Predicted) | [1][5] |
| Occupational Exposure Limits (OEL) | No specific OEL established. Treat as nuisance dust. | [6][7] |
| OSHA PEL (Total Dust) : 10 mg/m³ | [6] | |
| OSHA PEL (Respirable Fraction) : 5 mg/m³ | [6] | |
| Acute Oral Toxicity (LD50) | Rat: >5000 mg/kg; Mouse: >5000 mg/kg (for Ezetimibe) | [8] |
Detailed Operational Plan
This section provides a step-by-step guide for the safe handling, storage, and disposal of this compound in a laboratory setting.
Engineering Controls and Preparation
-
Ventilation: All handling of powdered this compound that may generate dust must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[9]
-
Work Area Designation: Designate a specific area for handling this compound. Ensure the area is clean and free of clutter.
-
Safety Equipment: Confirm that a safety shower and an eyewash station are readily accessible and operational before beginning work.[7]
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of PPE. The following represents the minimum required equipment for handling this compound powder.
-
Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[6]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[6] Gloves must be inspected before use and replaced if contaminated or damaged. Always wash hands thoroughly with soap and water after removing gloves.[6] For prolonged or repeated contact, consider double-gloving.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or higher-level respirator is required.[6]
-
Protective Clothing: A laboratory coat is mandatory.[6] For larger quantities (over 1 kg) or tasks with a high potential for dust generation, disposable coveralls of low permeability and disposable shoe covers are recommended.[6]
Step-by-Step Handling Protocol
-
Don PPE: Before entering the designated handling area, don the appropriate PPE as described above.
-
Weighing and Transfer:
-
Perform all weighing and transfers of this compound powder inside a chemical fume hood or powder containment enclosure.[9]
-
Use tools and techniques that minimize dust generation (e.g., use a micro-spatula, avoid dropping material from a height).
-
Close the container lid immediately after dispensing the required amount.
-
-
Solution Preparation:
-
When dissolving the powder, add the solvent to the powder slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface, balance, and any equipment used with a suitable detergent or solvent.[8]
-
Carefully remove and dispose of contaminated gloves and any disposable PPE in a designated waste container.
-
Wash hands and any exposed skin thoroughly.
-
Spill Response
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel or use a HEPA-filtered vacuum cleaner designed for fine powders to avoid generating dust.[6]
-
Wipe the area with a suitable cleaning agent.
-
Place all cleanup materials in a sealed bag for disposal as chemical waste.[6]
-
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Alert the appropriate emergency response personnel.
-
Proceed with cleanup only when authorized and with appropriate respiratory protection (e.g., a powered air-purifying respirator - PAPR).
-
Storage
-
Store this compound in a tightly sealed, properly labeled container.[10]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]
Disposal Plan
All waste materials containing this compound must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[6]
-
Solid Waste: Collect excess solid material, contaminated PPE, and cleaning materials in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.[6]
-
Empty Containers: Empty containers may retain product residue.[6] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. Do not cut, drill, grind, or weld such containers.[6] Alternatively, dispose of the unrinsed container as solid hazardous waste.
Procedural Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. scielo.br [scielo.br]
- 5. This compound | 1376614-99-1 [chemicalbook.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Powder Handling - AirClean Systems [aircleansystems.com]
- 10. Guidelines for Safe Handling of Powders and Bulk Solids | AIChE [aiche.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
